Product packaging for BPTES(Cat. No.:CAS No. 314045-39-1)

BPTES

Cat. No.: B1667490
CAS No.: 314045-39-1
M. Wt: 524.7 g/mol
InChI Key: MDJIPXYRSZHCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BPTES is an allosteric inhibitor of kidney-type glutaminase 1 (GLS1;  IC50 = 3.3 μM) that drives the formation of inactive GLS1 tetramers. It is selective for GLS1 over GLS2, glutamate dehydrogenase, and γ-glutamyl transpeptidase. This compound decreases glutaminase activity and reduces proliferation of aerobic P493 cells as well as induces cell death, increases the production of reactive oxygen species (ROS), and reduces ATP levels in hypoxic P493 cells. It also decreases ATP-linked and uncoupled oxygen consumption in C2C12 myotubes when used in combination with UK 5099 and/or etomoxir. In vivo, this compound (12.5 mg/kg) reduces tumor volume in a P493 lymphoma mouse xenograft model.>This compound is a selective inhibitor of Glutaminase GLS1 (KGA), which is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines. This compound has a K(i) of approx. 3 microM. This compound inhibits the allosteric activation caused by phosphate binding and promotes the formation of an inactive complex.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N6O2S3 B1667490 BPTES CAS No. 314045-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJIPXYRSZHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314045-39-1
Record name 314045-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the

Abstract

This technical guide provides a detailed, research-informed methodology for the synthesis of the symmetrical bis-1,3,4-thiadiazole compound, N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide). The proposed synthetic pathway is a multi-step process commencing with the formation of a key intermediate, 2-amino-1,3,4-thiadiazole-5-thiol, followed by the introduction of the sulfanediylbis(ethane) linker, and culminating in a final amidation step. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols provided are based on established synthetic methodologies for analogous 1,3,4-thiadiazole derivatives.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), features two phenylacetamide-substituted 1,3,4-thiadiazole rings connected by a flexible sulfanediylbis(ethane) linker. This symmetrical design can allow for simultaneous interaction with two binding sites on a biological target, potentially enhancing potency and selectivity. This guide outlines a feasible and robust synthetic route to this molecule.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in three main stages, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Linker Introduction cluster_2 Stage 3: Final Amidation A Thiosemicarbazide + CS2 B 2-Amino-1,3,4-thiadiazole-5-thiol (1) A->B Cyclization C Intermediate 1 + 1,2-Dichloroethane B->C D 5,5'-[Ethane-1,2-diylbis(sulfanediyl)]bis(1,3,4-thiadiazol-2-amine) (2) C->D Alkylation E Intermediate 2 + 2-Phenylacetyl chloride D->E F Target Molecule E->F Amidation G cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 Thiosemicarbazide Thiosemicarbazide r1 Cyclization Thiosemicarbazide->r1 CS2 CS2 CS2->r1 Dichloroethane 1,2-Dichloroethane r2 Alkylation Dichloroethane->r2 PhenylacetylChloride 2-Phenylacetyl Chloride (x2) r3 Amidation PhenylacetylChloride->r3 Intermediate1 2-Amino-1,3,4-thiadiazole-5-thiol (1) Intermediate1->r2 Intermediate2 5,5'-[Ethane-1,2-diylbis(sulfanediyl)]bis(1,3,4-thiadiazol-2-amine) (2) Intermediate2->r3 FinalProduct Target Molecule r1->Intermediate1 r2->Intermediate2 r3->FinalProduct

References

The Glutaminase Inhibitor BPTES: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Mechanism of Action, and Experimental Applications of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

Introduction

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, commonly known as this compound, is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1).[1][2][3] As a critical enzyme in cancer cell metabolism, glutaminase catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports cell growth and proliferation.[4][5] this compound has emerged as a valuable molecular probe to investigate the therapeutic potential of glutaminase inhibition in various cancers and other diseases.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a synthetic, cell-permeable bis-thiadiazole compound.[6] Its chemical structure and key properties are summarized below.

PropertyValueReference
Full Chemical Name N,N'-(5,5'-(2,2'-Thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)[6]
Synonyms Glutaminase Inhibitor II, GAC Inhibitor II, GLS1 Inhibitor II, KGA Inhibitor II[6]
CAS Number 314045-39-1[6][7]
Molecular Formula C24H24N6O2S3[6][8]
Molecular Weight 524.68 g/mol [6][8]
Appearance Yellow powder[6]
Solubility DMSO: up to 100 mg/mL (190.59 mM)[8]
Poor aqueous solubility (0.144 µg/mL)[9][10]
Stability ≥ 4 years when stored at -20°C as a powder[7]
logD7.4 3.59[10]

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of glutaminase 1 (GLS1).[7] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric site at the interface of the GLS1 tetramer.[5][11] This binding event induces and stabilizes an inactive conformational state of the enzyme, preventing the conversion of glutamine to glutamate.[5][7][11] this compound is highly selective for GLS1 over the liver-type isoform, GLS2, as well as other enzymes such as glutamate dehydrogenase and γ-glutamyl transpeptidase.[7][8]

The inhibition of GLS1 by this compound has significant downstream effects on cellular metabolism. By blocking the production of glutamate, this compound disrupts the anaplerotic replenishment of the TCA cycle, leading to decreased levels of TCA cycle intermediates.[12][13] This can result in reduced ATP production, increased production of reactive oxygen species (ROS), and ultimately, the inhibition of cell proliferation and induction of cell death, particularly under hypoxic conditions.[7][9][14]

BPTES_Mechanism_of_Action This compound Mechanism of Action cluster_cell Cancer Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS1) Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle ATP ATP TCA_Cycle->ATP ROS ROS TCA_Cycle->ROS Proliferation Cell Proliferation ATP->Proliferation Apoptosis Apoptosis ROS->Apoptosis GLS1 GLS1 (Active Tetramer) Inactive_GLS1 Inactive GLS1 Tetramer GLS1->Inactive_GLS1 Conformational Change Inactive_GLS1->Glutamate This compound This compound This compound->GLS1 Allosteric Binding

Mechanism of this compound action on glutaminase and downstream pathways.

Pharmacological Data

The inhibitory potency of this compound has been characterized in various assays and cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.

Assay/Cell LineIC50 ValueReference
Recombinant human kidney-type glutaminase (KGA)0.16 µM[8][15]
Glutaminase activity in human kidney cells0.18 µM[8][15]
Recombinant human GLS13.3 µM[7]
Glutamate efflux by microglia80-120 nM[8][15]
Growth inhibition of human Aspc-1 cells (72 hrs)10.2 µM[8]

Experimental Protocols

In Vitro Glutaminase Activity Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on glutaminase activity in vitro.

Materials:

  • Recombinant human glutaminase (GLS1)

  • Glutaminase assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • L-glutamine solution

  • This compound stock solution (in DMSO)

  • NBT/GDH reagent (for colorimetric detection of glutamate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to each well of a 96-well plate.[8]

  • Dilute the glutaminase enzyme to the desired concentration in the assay buffer.[8]

  • Add 100 µL of the diluted enzyme solution to each well.[8]

  • Mix the contents by shaking and pre-incubate at room temperature for 20 minutes to allow for compound binding.[8]

  • Initiate the enzymatic reaction by adding 50 µL of the glutamine solution to each well.[8]

  • Incubate the plate at room temperature for 60-90 minutes.[8]

  • Stop the reaction and detect the amount of glutamate produced by adding 50 µL of NBT/GDH reagent.[8]

  • Incubate for 20 minutes at room temperature to allow for color development.[8]

  • Measure the absorbance at 540 nm using a plate reader.[8]

  • Calculate the percent inhibition and determine the IC50 value of this compound.

Experimental_Workflow In Vitro Glutaminase Activity Assay Workflow prep_plate Prepare 96-well plate with this compound dilutions and DMSO controls add_enzyme Add diluted glutaminase enzyme to each well prep_plate->add_enzyme pre_incubate Pre-incubate for 20 minutes at room temperature add_enzyme->pre_incubate add_glutamine Add glutamine solution to initiate the reaction pre_incubate->add_glutamine incubate Incubate for 60-90 minutes at room temperature add_glutamine->incubate add_reagent Add NBT/GDH reagent for glutamate detection incubate->add_reagent color_dev Incubate for 20 minutes for color development add_reagent->color_dev read_plate Measure absorbance at 540 nm color_dev->read_plate analyze_data Calculate % inhibition and IC50 value read_plate->analyze_data

References

Elucidation of the Structure and Function of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) (BPTES): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide), commonly known as BPTES. This compound is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1), an enzyme critical for the metabolic reprogramming of cancer cells. This document details the structural elucidation of this compound through spectroscopic analysis, outlines its chemical synthesis, and explores its mechanism of action in the context of cancer cell metabolism. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows and biological pathways.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring a central sulfide linker connecting two ethyl-1,3,4-thiadiazole moieties, each of which is further substituted with a 2-phenylacetamide group.

PropertyValue
Molecular Formula C₂₄H₂₄N₆O₂S₃[1]
Molecular Weight 524.7 g/mol [1]
CAS Number 314045-39-1[1]
Appearance White to off-white solid
Solubility Soluble in DMSO

Spectroscopic Data for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35-7.32m8HAromatic protons (phenyl rings)
7.28-7.26m2HAromatic protons (phenyl rings)
3.80s4H-CH₂-CO-
3.25t, J = 7.2 Hz4H-S-CH₂-CH₂-
2.92t, J = 7.2 Hz4H-S-CH₂-CH₂-

Table 2.2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
169.46C=O (amide)
162.40C-2/C-5 of thiadiazole ring
158.65C-2/C-5 of thiadiazole ring
134.75Quaternary C (phenyl ring)
129.35CH (phenyl ring)
128.54CH (phenyl ring)
126.99CH (phenyl ring)
41.65-CH₂-CO-
30.19-S-CH₂-CH₂-
29.48-S-CH₂-CH₂-
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular weight of this compound.

Table 2.3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺525.1196525.1193
Infrared (IR) Spectroscopy

Table 2.4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~3100-3000C-H (aromatic)Stretching
~2900C-H (aliphatic)Stretching
~1670C=O (amide)Stretching
~1600, ~1490C=C (aromatic)Stretching
~1550N-HBending
~1350C-NStretching
~700C-SStretching

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from thiodipropionic acid.

G cluster_0 Step 1: Synthesis of Bis-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfide] (5) cluster_1 Step 2: Synthesis of this compound (3) A Thiodipropionic acid (4) + Thiosemicarbazide B POCl₃, 90°C, 3h A->B C Pour onto ice, basify with NaOH (pH 10) B->C D Filter and wash with H₂O C->D E Resuspend in boiling MeOH, filter hot D->E F Product (5) E->F G Compound (5) in DMA H Add NEt₃ and Phenylacetyl chloride G->H I Stir overnight at room temperature H->I J Product this compound (3) I->J

Caption: Workflow for the two-step synthesis of this compound.

  • Thiodipropionic acid (10 g, 56 mmol) and thiosemicarbazide (10 g, 56 mmol) are dissolved in phosphorus oxychloride (POCl₃, 30 mL).

  • The reaction mixture is heated to 90 °C for 3 hours.

  • After cooling, the viscous oil is poured onto approximately 100 g of ice.

  • The resulting solution is basified with solid sodium hydroxide (NaOH) until a pH of 10 is reached.

  • The precipitate that forms is collected by filtration and washed several times with water.

  • The solid is then resuspended in boiling methanol (MeOH) and filtered while hot to yield the intermediate compound 5 .

  • To a solution of compound 5 (3.61 g, 12.5 mmol) in dimethylacetamide (DMA, 100 mL), triethylamine (NEt₃, 3.8 mL, 27.5 mmol) is added.

  • Phenylacetyl chloride (3.2 mL, 25 mmol) is then added to the solution.

  • The reaction is stirred overnight at room temperature.

  • The final product, this compound, is then isolated.

NMR Sample Preparation
  • Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

Mass Spectrometry Analysis
  • A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • The solution is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

Biological Activity and Signaling Pathway

This compound is a well-characterized allosteric inhibitor of glutaminase 1 (GLS1), an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is a critical step in the metabolic pathway of glutaminolysis, which is often upregulated in cancer cells to support their rapid proliferation and survival.

By inhibiting GLS1, this compound disrupts the glutaminolysis pathway, leading to a depletion of glutamate and downstream metabolites of the tricarboxylic acid (TCA) cycle. This metabolic disruption can suppress cancer cell growth and, under certain conditions like hypoxia, induce cell death.

G Glutamine Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA_Cycle TCA Cycle aKG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis GLS1->Glutamate This compound This compound This compound->GLS1

Caption: this compound allosterically inhibits GLS1, blocking glutaminolysis.

Conclusion

N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) (this compound) is a well-defined small molecule with a significant biological activity as a glutaminase inhibitor. Its structure has been unequivocally determined by a combination of NMR and mass spectrometry. The provided synthesis protocol offers a reliable method for its preparation. The understanding of its mechanism of action on the glutaminolysis pathway provides a strong rationale for its investigation as a potential therapeutic agent in oncology and other diseases characterized by metabolic dysregulation. This guide serves as a foundational resource for researchers and professionals in the field of drug development.

References

The Multifaceted Biological Activities of Novel Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, continues to be a scaffold of intense interest in medicinal chemistry. Its inherent physicochemical properties and versatile substitution patterns have led to the development of novel derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and key mechanistic insights to aid in the ongoing research and development of thiadiazole-based therapeutics.

Anticancer Activity of Thiadiazole Derivatives

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various novel thiadiazole derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
22d MCF-7 (Breast)1.52[1]
HCT-116 (Colon)10.3[1]
8a A549 (Lung)1.62[1]
8d A549 (Lung)2.53[1]
8e A549 (Lung)2.62[1]
32a HePG-2 (Liver)3.31[1]
MCF-7 (Breast)Not specified[1]
32d HePG-2 (Liver)9.31[1]
MCF-7 (Breast)Not specified[1]
36a-e MCF-7 (Breast)5.51 - 9.48[1]
Compound 25 T47D (Breast)0.058[2]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast)49.6[3]
MDA-MB-231 (Breast)53.4[3]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of studies have implicated the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key mechanism behind the anticancer effects of thiadiazole derivatives.[4][5] This pathway is crucial for regulating cell survival, proliferation, and growth.[4] Aberrant activation of this pathway is a common feature in many cancers. Thiadiazole derivatives can interfere with this pathway at various points, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PI3K->PIP3 p PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p Downstream Effects Downstream Effects Akt->Downstream Effects Pro-survival Proliferation Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->Akt Inhibition experimental_workflow Synthesis Synthesis Characterization Characterization In_Silico_Screening In_Silico_Screening Characterization->In_Silico_Screening In_Vitro_Screening In_Vitro_Screening Characterization->In_Vitro_Screening In_Silico_Screening->In_Vitro_Screening Anticancer_Assays Anticancer_Assays In_Vitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial_Assays In_Vitro_Screening->Antimicrobial_Assays Anti_inflammatory_Assays Anti_inflammatory_Assays In_Vitro_Screening->Anti_inflammatory_Assays Anticonvulsant_Assays Anticonvulsant_Assays In_Vitro_Screening->Anticonvulsant_Assays Lead_Identification Lead_Identification Anticancer_Assays->Lead_Identification Antimicrobial_Assays->Lead_Identification Anti_inflammatory_Assays->Lead_Identification Anticonvulsant_Assays->Lead_Identification In_Vivo_Studies In_Vivo_Studies Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical_Development In_Vivo_Studies->Preclinical_Development

References

Spectroscopic and Synthetic Profile of a Novel Glutaminase Inhibitor: N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), a notable allosteric inhibitor of kidney-type glutaminase (GLS). This document collates available data on its synthesis and characterization, aimed at supporting further research and development in the fields of medicinal chemistry and oncology.

Compound Identification

The compound of interest is a complex molecule with a systematic IUPAC name of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide). It is also known by several synonyms, reflecting its complex structure and various naming conventions.

IdentifierValue
IUPAC Name N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide)
Synonyms N,N'-((thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide), Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
CAS Number 314045-39-1[1]
Molecular Formula C₂₄H₂₄N₆O₂S₃[2]
Molecular Weight 524.68 g/mol [2]

Synthesis Protocol

The synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), referred to as compound 3 in the primary literature, is achieved through the acylation of a bis-thiadiazole precursor. The following protocol is based on the methodology reported in the Journal of Medicinal Chemistry.

Starting Materials:

  • N,N'-(5,5'-(2,2'-thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))diamne (precursor compound 5 )

  • Phenylacetyl chloride

  • Triethylamine (NEt₃)

  • Dimethylacetamide (DMA)

Procedure:

  • A solution of the precursor diamine (3.61 g, 12.5 mmol) is prepared in 100 mL of dimethylacetamide (DMA).

  • To this solution, triethylamine (3.8 mL, 27.5 mmol) is added, followed by the addition of phenylacetyl chloride (3.2 mL, 25 mmol).

  • The reaction mixture is stirred overnight at room temperature.

  • Following the completion of the reaction, the solvent and excess reagents are removed to yield the final product.

Spectroscopic Characterization

While the primary literature confirms the synthesis and purification of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), the specific, detailed spectroscopic data for this compound is not explicitly provided. The general methods of characterization employed in the relevant study are summarized below.

Spectroscopic TechniqueInstrumentation Details
¹H NMR Spectroscopy Recorded at 400 MHz.
¹³C NMR Spectroscopy Recorded at 100 MHz.
Elemental Analysis Utilized to confirm the purity of the compound to within ±0.4% of the calculated value.
Spectroscopic Data of a Key Analog

To provide a point of reference for researchers, the ¹H NMR spectroscopic data for a closely related analog, N-(5-(2-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfinyl)ethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (compound 7 ), is presented below. This data offers insight into the expected chemical shifts for similar structural motifs.

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.06–3.15m2H-CH₂-
3.17–3.29m4H-CH₂-CH₂-
3.36–3.40m2H-CH₂-
3.80s2H-CH₂-Ph
7.10s2HAmine Protons
7.26–7.35m5HAromatic Protons
12.74br s1HAmide Proton

Visualizing the Molecular Structure and Synthetic Workflow

To further aid in the understanding of this compound and its preparation, the following diagrams illustrate its molecular structure and the general experimental workflow.

molecular_structure cluster_compound N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) mol

Caption: Molecular Structure of the Target Compound.

experimental_workflow start Start: Precursor Diamine in DMA add_reagents Add Triethylamine and Phenylacetyl Chloride start->add_reagents reaction Stir Overnight at Room Temperature add_reagents->reaction workup Solvent Removal and Purification reaction->workup product Final Product workup->product analysis Spectroscopic Analysis (NMR, Elemental Analysis) product->analysis

Caption: General Experimental Workflow for Synthesis.

Conclusion

This technical guide consolidates the available information on the synthesis and spectroscopic characterization of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide). While a detailed synthesis protocol is available, a gap exists in the public domain regarding its specific, quantitative spectroscopic data. The provided information on a key analog offers valuable comparative data. It is anticipated that this guide will serve as a useful resource for researchers engaged in the development of novel glutaminase inhibitors and related therapeutic agents.

References

The Rising Potential of Thiadiazoles in Oncology: An In-depth Technical Guide to their In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the five-membered heterocyclic ring, thiadiazole, has emerged as a particularly promising pharmacophore. Its derivatives have demonstrated significant cytotoxic and antiproliferative activities across a wide spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer potential of thiadiazole compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Anticancer Action

Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. The versatility of the thiadiazole ring allows for structural modifications that can be tailored to interact with specific biological targets.

Induction of Apoptosis

A primary mechanism by which thiadiazole compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[1][2] Studies have shown that certain 1,3,4-thiadiazole derivatives can trigger apoptosis by modulating the expression of key regulatory proteins.[2] For instance, some compounds have been observed to increase the Bax/Bcl-2 ratio, leading to the activation of caspases 6, 7, and 9, which are critical executioners of the apoptotic cascade.[3] One study on a specific thiadiazole derivative, GO-13, demonstrated early-phase apoptosis in A549 non-small cell lung cancer cells through the downregulation of Bcl-X(L) and late-phase apoptosis via the upregulation of Bax expression.[2]

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of many anticancer agents. Thiadiazole derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[4] For example, some derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death.

Inhibition of Key Signaling Pathways and Enzymes

The anticancer activity of thiadiazole compounds is also attributed to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer.

  • Kinase Inhibition: Many thiadiazole derivatives act as inhibitors of protein kinases, which are pivotal in cell signaling pathways that regulate cell growth and survival.[1] Specific targets include:

    • Epidermal Growth Factor Receptor (EGFR): Some 1,3,4-thiadiazole hybrids have demonstrated potent inhibitory effects on EGFR, with IC50 values in the nanomolar range.[3] Inhibition of EGFR phosphorylation has been confirmed through techniques like Western blotting.[3]

    • Abl Tyrosine Kinase: Certain N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have shown selective activity against the Bcr-Abl positive K562 cell line by inhibiting the Abl protein kinase.[5][6]

    • Akt/PKB Pathway: The Akt signaling pathway is a key regulator of cell survival and proliferation. Thiadiazole-based compounds have been shown to induce apoptosis and cell cycle arrest by inhibiting Akt activity.[2][4]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin subunits and interfering with their assembly.[1]

  • Carbonic Anhydrase Inhibition: Certain bis-sulfonamide derivatives containing a 1,3,4-thiadiazole ring have shown potent inhibition of carbonic anhydrase isozymes CA II and CA IX, which are involved in tumor cell proliferation and survival.[6]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer. Some novel thiadiazole derivatives have exhibited promising aromatase inhibitory activity.[7][8]

The following diagram illustrates a generalized workflow for the in vitro evaluation of thiadiazole compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Thiadiazole Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cell_lines Selection of Cancer & Normal Cell Lines characterization->cell_lines mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (Annexin V, TUNEL) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Protein Expression Analysis (Western Blot) ic50->western_blot enzyme_inhibition Enzyme Inhibition Assays ic50->enzyme_inhibition

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel thiadiazole compounds for anticancer activity.

Quantitative Data on Anticancer Activity

The in vitro potency of thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for several promising thiadiazole compounds reported in the literature.

Table 1: Cytotoxic Activity of Ciprofloxacin-based 1,3,4-Thiadiazole Derivatives

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)SKOV-3 (Ovarian) IC50 (µM)
1h --3.58
1l -2.79-
Range for 1a-l (excluding 1k)3.26 – 15.7--
Data sourced from a study on ciprofloxacin-based compounds.[3]

Table 2: Antiproliferative Activity of 1,3,4-Thiadiazole Hybrids as EGFR Inhibitors

CompoundHePG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)EGFR Inhibition IC50 (µM)
32a 3.31-0.08
32d 9.31-0.30
Data from a study on EGFR inhibitors.[3]

Table 3: Anticancer Activity of Imidazothiadiazole Derivatives

CompoundCEM (Leukemia) IC50 (µM)HeLa (Cervical) IC50 (µM)L1210 (Leukemia) IC50 (µM)Hs27 (Normal) IC50 (µM)
43c 1.65 - 4.731.65 - 4.731.65 - 4.7331.45
43d 1.65 - 4.731.65 - 4.731.65 - 4.732.36
Data highlights the selectivity of compound 43c for cancer cells over normal cells.[3]

Table 4: Cytotoxic Activity of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Derivatives

CompoundMCF-7 (Breast) IC50 (mmol L-1)A549 (Lung) IC50 (mmol L-1)Aromatase Inhibition (MCF-7) IC50 (mmol L-1)
4y 0.084 ± 0.0200.034 ± 0.0080.062 ± 0.004
Data from a study investigating aromatase inhibitory activity.[7][8]

Table 5: Cytotoxic Activity of a Novel 1,3,4-Thiadiazole Derivative

CompoundLoVo (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
2g 2.4423.29
Data from a 48-hour incubation study.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the anticancer potential of new chemical entities. The following sections outline the methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized thiadiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[8] Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Cells are treated with the thiadiazole compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the thiadiazole compound, harvested, and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye like propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined from a histogram of DNA content.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways commonly affected by anticancer thiadiazole compounds.

apoptosis_pathway Thiadiazole Thiadiazole Compound Bcl2 Bcl-2 Thiadiazole->Bcl2 Inhibits Bax Bax Thiadiazole->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some thiadiazole compounds.

egfr_pathway Thiadiazole Thiadiazole Derivative EGFR EGFR Thiadiazole->EGFR Inhibits PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by certain thiadiazole derivatives, leading to reduced cell proliferation and survival.

Conclusion and Future Directions

The body of research on thiadiazole compounds unequivocally demonstrates their significant potential as a scaffold for the development of novel anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways makes them attractive candidates for further investigation. The quantitative data presented herein highlights the potent and, in some cases, selective cytotoxicity of these compounds against various cancer cell lines.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of thiadiazole derivatives.

  • In Vivo Efficacy and Toxicity: To translate the promising in vitro results into preclinical and eventually clinical settings.

  • Combination Therapies: To explore the synergistic effects of thiadiazole compounds with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Target Identification and Validation: To elucidate the precise molecular targets of the most potent compounds to aid in rational drug design.

The continued exploration of the thiadiazole scaffold holds great promise for the future of cancer therapy, with the potential to yield a new generation of effective and targeted anticancer drugs.

References

The Core Mechanism of BPTES in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and survival. One of the key metabolic alterations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, plays a pivotal role in this process, making it an attractive therapeutic target. Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and specific allosteric inhibitor of GLS1, the kidney-type isoform predominantly overexpressed in many cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its molecular interactions, downstream effects on signaling pathways, and metabolic consequences.

Molecular Mechanism of this compound Action

This compound exerts its inhibitory effect on glutaminase through a specific, allosteric mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct pocket at the interface of the GLS1 tetramer.[1][2] This binding event locks the enzyme in an inactive conformation, preventing the conformational changes necessary for its catalytic activity.[1][3] Specifically, this compound stabilizes an inactive tetrameric state of the enzyme.[3]

The crystal structure of the this compound-bound GLS1 reveals that the inhibitor docks at the dimer-dimer interface, a region near the activation loop.[4] This interaction effectively traps the enzyme in a low-activity state, thereby blocking the conversion of glutamine to glutamate.[1][4] This allosteric inhibition is highly specific for GLS1 and does not significantly affect the liver isoform, GLS2.[2]

Impact on Cancer Cell Metabolism

The inhibition of glutaminase by this compound has profound effects on the metabolic landscape of cancer cells. By blocking the first and committed step of glutaminolysis, this compound disrupts several key metabolic pathways that are crucial for cancer cell survival and proliferation.

Disruption of the TCA Cycle and Anaplerosis

In many cancer cells, glutamate derived from glutamine is a major source of α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle. This process, known as anaplerosis, replenishes the TCA cycle with intermediates that are diverted for biosynthetic processes. By inhibiting glutaminase, this compound reduces the levels of glutamate and α-KG, leading to a depletion of TCA cycle intermediates.[5] This disruption of the TCA cycle impairs cellular respiration and the production of ATP and biosynthetic precursors.

Alterations in Redox Homeostasis

Glutamine metabolism is intimately linked to the maintenance of cellular redox balance. Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By decreasing glutamate availability, this compound treatment leads to reduced GSH levels, rendering cancer cells more susceptible to oxidative stress and the accumulation of reactive oxygen species (ROS).[6] This increase in ROS can induce DNA damage and trigger cell death.

Downstream Signaling Consequences

The metabolic perturbations induced by this compound trigger a cascade of downstream signaling events that ultimately lead to the inhibition of cancer cell growth and proliferation.

Inhibition of Cell Proliferation and Induction of Cell Death

By disrupting central metabolic pathways and increasing oxidative stress, this compound effectively inhibits the proliferation of a wide range of cancer cells.[1][2] In some cancer cell lines, particularly under hypoxic conditions, this compound treatment can lead to cell death.[6][7] The cytostatic and cytotoxic effects of this compound are often more pronounced in cancer cells that are highly dependent on glutamine metabolism.

Synergistic Effects with Other Therapies

The metabolic stress induced by this compound can sensitize cancer cells to other therapeutic agents. For example, this compound has shown synergistic anti-cancer effects when combined with 5-fluorouracil (5-FU) in non-small cell lung cancer cell lines.[5] Furthermore, combination therapy with this compound nanoparticles and metformin, which targets glucose metabolism, has demonstrated significantly greater tumor reduction in pancreatic cancer models.[8][9] This suggests that targeting multiple metabolic pathways simultaneously can be a more effective therapeutic strategy.

Quantitative Data on this compound Activity

The following table summarizes the inhibitory potency of this compound and its analog, CB-839, in various cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
This compoundRecombinant human GACBiochemical Assay~0.7 - 3 µM[10]
This compoundA549 (NSCLC)Cell ProliferationNot specified, used at 10 µM[5]
This compoundEKVX (NSCLC)Cell ProliferationNot specified, used at 10 µM[5]
This compoundP493 (B cell lymphoma)Cell ProliferationNot specified, used at 10 µM[1]
This compoundmHCC 3-4 (Hepatocellular Carcinoma)Cell GrowthNot specified, used at 10 µM[1]
This compoundHCC1806 (TNBC)Cell Proliferation≥2 µM[2]
This compoundMDA-MB-231 (TNBC)Cell Proliferation≥2 µM[2]
CB-839Recombinant human GACBiochemical Assay~30 nM[10]
CB-839HCC1806 (TNBC)Cell Proliferation20-55 nM[2]
CB-839MDA-MB-231 (TNBC)Cell Proliferation20-55 nM[2]

Experimental Protocols

Glutaminase Activity Assay

A common method to measure glutaminase activity involves the quantification of glutamate produced from glutamine.

  • Enzyme Preparation: Recombinant human glutaminase (GAC) is diluted in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.[11]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a glutamine solution.[11]

  • Reaction Termination and Detection: The reaction is stopped after a defined period, and the amount of glutamate produced is measured using a glutamate dehydrogenase-based assay, which couples the oxidation of glutamate to the reduction of NAD+ to NADH. The resulting change in absorbance at 340 nm is proportional to the glutaminase activity.

Cell Proliferation Assay

The effect of this compound on cancer cell proliferation is typically assessed using assays that measure cell viability or metabolic activity.

  • Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density.

  • Compound Treatment: After allowing the cells to adhere overnight, they are treated with a range of this compound concentrations or a vehicle control.

  • Incubation: The cells are incubated for a period of time, typically 24 to 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells, or by direct cell counting using a hemocytometer or an automated cell counter. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.

Visualizations

Signaling Pathway of this compound Action

BPTES_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (GSH) Glutamate_cyto->GSH Synthesis ROS ROS GSH->ROS Reduces Glutaminase Glutaminase (GLS1) Glutamine_mito->Glutaminase Glutamate_mito Glutamate Glutaminase->Glutamate_mito Converts This compound This compound This compound->Glutaminase Inhibits This compound->ROS Increases Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits Glutamate_mito->Glutamate_cyto aKG α-Ketoglutarate Glutamate_mito->aKG Transamination TCA TCA Cycle aKG->TCA TCA->Cell_Proliferation Supports Cell_Death Cell Death ROS->Cell_Death Induces

Caption: this compound inhibits glutaminase, disrupting the TCA cycle and increasing ROS, leading to decreased cell proliferation.

Experimental Workflow for this compound Efficacy Testing

BPTES_Workflow cluster_assays Efficacy Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound (dose-response) cell_culture->treatment incubation Incubate (24-72h) treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT) incubation->proliferation_assay glutaminase_assay Glutaminase Activity Assay incubation->glutaminase_assay data_analysis Data Analysis proliferation_assay->data_analysis glutaminase_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: Workflow for evaluating the in vitro efficacy of this compound on cancer cells.

Logical Relationship of this compound's Metabolic Impact

BPTES_Metabolic_Impact cluster_direct_effect Direct Effect cluster_downstream_effects Downstream Metabolic Consequences cluster_cellular_outcome Cellular Outcome This compound This compound GLS1_Inhibition Glutaminase (GLS1) Inhibition This compound->GLS1_Inhibition Glutamate_Depletion Decreased Glutamate GLS1_Inhibition->Glutamate_Depletion aKG_Depletion Decreased α-Ketoglutarate Glutamate_Depletion->aKG_Depletion GSH_Depletion Decreased Glutathione (GSH) Glutamate_Depletion->GSH_Depletion TCA_Dysfunction TCA Cycle Dysfunction aKG_Depletion->TCA_Dysfunction Proliferation_Inhibition Inhibition of Cell Proliferation TCA_Dysfunction->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis TCA_Dysfunction->Apoptosis_Induction ROS_Increase Increased ROS GSH_Depletion->ROS_Increase ROS_Increase->Apoptosis_Induction

Caption: this compound inhibits GLS1, leading to metabolic disruptions and ultimately inhibiting cancer cell growth.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of glutamine-addicted cancers. Its specific, allosteric inhibition of GLS1 disrupts key metabolic and signaling pathways essential for tumor growth and survival. The profound metabolic reprogramming induced by this compound, including the disruption of the TCA cycle and the induction of oxidative stress, underscores the therapeutic potential of targeting cancer metabolism.

Future research will likely focus on the development of more potent and bioavailable this compound analogs, such as CB-839, which is currently in clinical trials.[12] Additionally, exploring rational combination therapies that exploit the metabolic vulnerabilities created by this compound holds great promise for improving clinical outcomes. Understanding the mechanisms of resistance to glutaminase inhibitors will also be crucial for the long-term success of this therapeutic strategy. The continued investigation into the intricate interplay between glutamine metabolism and cancer cell signaling will undoubtedly pave the way for novel and effective anti-cancer treatments.

References

The Pharmacophore of Thiadiazole-Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities. Its mesoionic nature allows for effective membrane permeability, making it an attractive core for the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of the pharmacophore of thiadiazole-based inhibitors, focusing on their anticancer properties through the inhibition of key signaling pathways. Quantitative data from recent studies are summarized, detailed experimental protocols for common assays are provided, and critical signaling pathways are visualized.

Data Presentation: Anticancer Activity of Thiadiazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various thiadiazole derivatives against several human cancer cell lines. These tables are designed for easy comparison of the potency of different structural modifications on the thiadiazole core.

Table 1: Cytotoxicity of Pyrazole-Thiadiazole Derivatives Against A549 and MCF-7 Cell Lines [2]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
6d 5.176 ± 0.16435.724 ± 2.237
6g 1.537 ± 0.09715.925 ± 0.054
6j 8.493 ± 0.66767.246 ± 3.627

Table 2: Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives Against LoVo and MCF-7 Cell Lines [1]

CompoundLoVo IC50 (µM)MCF-7 IC50 (µM)
2g 2.4423.29

Table 3: Cytotoxicity of 1,2,3-Thiadiazole Dehydroepiandrosterone (DHEA) Derivatives Against T47D Breast Cancer Cells [3]

CompoundT47D IC50 (µM)
22 0.042 - 0.058
23 0.042 - 0.058
25 0.042 - 0.058
Adriamycin (control) 0.04

Table 4: EGFR Kinase Inhibitory Activity of Icotinib-Triazole Derivatives [4]

CompoundEGFR IC50 (µM)
Icotinib 0.00138
3b 0.42 - 5.14
3d 0.42 - 5.14
3e 0.42 - 5.14
3l 0.42 - 5.14

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of thiadiazole-based inhibitors are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole-based inhibitors and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Remove the MTT-containing medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess post-translational modifications such as phosphorylation.[9]

Protocol:

  • Sample Preparation:

    • Treat cells with the thiadiazole-based inhibitors for the desired time.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins based on their molecular weight by loading equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred to avoid background from phosphoproteins in milk.[10]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing:

    • Repeat the washing steps as in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the bound antibodies and re-probed with an antibody against the total protein to normalize for loading differences.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by thiadiazole-based inhibitors and a typical experimental workflow for their evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Thiadiazole Thiadiazole Inhibitor Thiadiazole->VEGFR2 Inhibits JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Cytokines, ROS MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Activates MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates Thiadiazole Thiadiazole Inhibitor Thiadiazole->JNK Inhibits Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_validation Lead Optimization Synthesis Thiadiazole Derivative Synthesis CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (IC50 Determination) CellCulture->MTT WesternBlot Western Blot (Target Phosphorylation) MTT->WesternBlot Potent Compounds KinaseAssay Kinase Assay (Enzyme Inhibition) MTT->KinaseAssay Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis WesternBlot->SAR KinaseAssay->SAR

References

Preliminary Toxicity Screening of Phenylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary toxicity screening methodologies for phenylacetamide derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections detail common in vitro and in vivo toxicity assays, present key data in a structured format, and provide detailed experimental protocols and visual workflows to facilitate understanding and replication.

Introduction

Phenylacetamide and its derivatives represent a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including potential as anticancer and antidepressant agents.[1][2] As with any novel therapeutic candidate, a thorough evaluation of toxicological properties is paramount to ensure safety and guide further development. Preliminary toxicity screening involves a battery of in vitro and in vivo assays designed to identify potential cytotoxic, genotoxic, and other adverse effects early in the drug development pipeline. This proactive approach allows for the selection of candidates with the most favorable safety profiles, saving time and resources.

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for the initial assessment of a compound's toxicity at the cellular level. These tests can provide valuable information on cytotoxicity (cell death), genotoxicity (damage to genetic material), and mechanisms of toxicity.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells. A common and well-established method is the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Recent studies have evaluated the cytotoxic effects of various phenylacetamide derivatives against different cancer cell lines. For instance, some derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and PC3 (prostate cancer) cell lines.[5][6]

Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives

DerivativeCell LineIC50 (µM)Reference
3d derivativeMDA-MB-4680.6 ± 0.08[5][7][8]
3d derivativePC-120.6 ± 0.08[5][7][8]
3c derivativeMCF-70.7 ± 0.08[5][7]
3d derivativeMCF-70.7 ± 0.4[5][7]
3j derivative (para nitro group)MDA-MB-4680.76 ± 0.09[5]
Compound 2bPC352[6][9]
Compound 2cPC380[6][9]
Compound 2c (p-nitro substituent)MCF-7100[6][9]
Compound 8a (ortho chlorine moiety)Hela1.3 ± 0.14
Compound IHepG21.43[10]
Compound IIHepG26.52[10]
Doxorubicin (Reference)MDA-MB-4680.38 ± 0.07[5]
Imatinib (Reference)PC340[9]
Imatinib (Reference)MCF-798[6][9]
5-Fluorouracil (Reference)HepG25.32[10]

IC50 values represent the mean ± standard error of the mean (SEM) where reported.

Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a compound to damage DNA. Such damage can lead to mutations and potentially cancer. Two commonly employed methods are the Ames test and the Comet assay.

The Ames test , or bacterial reverse mutation assay, is a widely used method to identify chemical substances that can produce genetic damage that leads to gene mutations.[11] The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The test assesses the ability of the test substance to cause a reverse mutation to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[12]

The Comet assay , or single-cell gel electrophoresis assay, is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[13] In this assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The length and intensity of the comet tail are proportional to the amount of DNA damage.[14]

Mechanisms of Toxicity: Apoptosis Signaling Pathways

Some phenylacetamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8] This is a desirable trait for anticancer agents. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15]

  • The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to cell surface death receptors (e.g., Fas).[15] This leads to the activation of caspase-8, which in turn activates executioner caspases like caspase-3 and -7, leading to cell death.[15]

  • The Intrinsic Pathway is triggered by intracellular stress, such as DNA damage. This leads to changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins (e.g., Bax and Bcl-2).[15] The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which then activates the executioner caspases.[15]

Studies have shown that some phenylacetamide derivatives can upregulate the expression of Bax and FasL RNA, as well as increase caspase-3 activity, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[5][7][8]

G General Workflow for Preliminary Toxicity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Toxicity (e.g., Apoptosis) Cytotoxicity->Mechanism Genotoxicity Genotoxicity Assays (e.g., Ames, Comet) AcuteToxicity Acute Oral Toxicity (e.g., OECD 423) Genotoxicity->AcuteToxicity Mechanism->AcuteToxicity DataAnalysis Data Analysis and Candidate Selection AcuteToxicity->DataAnalysis Start Phenylacetamide Derivative Start->Cytotoxicity Start->Genotoxicity

Caption: General workflow for preliminary toxicity screening.

G Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Caspase8 Caspase-8 activation DeathReceptor->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -7) activation Caspase8->ExecutionerCaspases Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 family regulation (Bax upregulation) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

In Vivo Toxicity Screening

Following in vitro testing, promising candidates are typically evaluated in animal models to assess their systemic toxicity.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for these studies.

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals (typically three per step) of a single sex (usually females).[16][17] The test substance is administered at one of three fixed dose levels (5, 50, 300, or 2000 mg/kg body weight), and the animals are observed for up to 14 days.[16][18] The outcome of one step determines the dose for the next step. The endpoint is the observation of mortality, which allows for the classification of the substance into a toxicity category and an estimation of its LD50 (lethal dose, 50%).

Table 2: In Vivo Acute Oral Toxicity of Phenylacetamide Derivatives

CompoundRoute of ExposureSpeciesLD50 (mg/kg)Reference
2-PhenylacetamideIntraperitonealMouse430[19]

Experimental Protocols

MTT Assay Protocol

G MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of phenylacetamide derivatives B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 3-4h E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C to allow for cell attachment.[15][20]

  • Compound Treatment: Add fresh media containing various concentrations of the phenylacetamide derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM) to the wells and incubate for an additional 48 hours.[15]

  • MTT Addition: After the incubation period, wash the cells with phosphate-buffered saline (PBS). Then, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3 hours.[15]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3] The cell viability is calculated as a percentage of the control (untreated) cells.

Ames Test Protocol

G Ames Test Workflow A Prepare Salmonella typhimurium histidine-auxotrophic strains B Mix bacterial culture with test compound and S9 mix (for metabolic activation) A->B C Pour mixture onto minimal glucose agar plates (histidine-deficient) B->C D Incubate plates at 37°C for 48-72h C->D E Count revertant colonies D->E F Compare the number of revertant colonies on test plates to control plates E->F

Caption: Workflow of the Ames test.

  • Bacterial Strains: Use histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100, TA102, and TA1535).[21]

  • Metabolic Activation: The assay is performed both with and without a rat liver S9 fraction for metabolic activation, as some chemicals only become mutagenic after being metabolized by the liver.[11][21]

  • Exposure: Combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound (or control), and 0.5 mL of the S9 mixture (or phosphate buffer) and incubate at 37°C for 20 minutes.[21]

  • Plating: Add 2 mL of top agar containing histidine-biotin to the mixture and pour it onto minimal glucose agar plates.[21]

  • Incubation: Invert the plates and incubate them at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies on the test plates compared to the control plates indicates that the substance is mutagenic.[22]

Comet Assay (Alkaline) Protocol

G Comet Assay Workflow A Mix cell suspension with low melting point agarose B Pipette cell/agarose mixture onto a coated slide and solidify A->B C Immerse slide in lysis solution B->C D Immerse slide in alkaline solution for DNA unwinding C->D E Perform electrophoresis D->E F Neutralize and stain the slide with a DNA-binding dye E->F G Visualize and score comets using fluorescence microscopy F->G

Caption: Workflow of the Comet assay.

  • Cell Preparation: Prepare a single-cell suspension of the cells to be tested.

  • Embedding in Agarose: Mix approximately 10^5 cells/mL with low melting point agarose and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.[23]

  • Lysis: Immerse the slides in a chilled lysis solution (containing NaCl, EDTA, Tris, Triton X-100, and DMSO) for at least one hour at 4°C to lyse the cells and unfold the DNA.[14][24]

  • Alkaline Unwinding: Immerse the slides in a fresh, cold alkaline electrophoresis buffer for about 30 minutes on ice to allow the DNA to unwind.[24]

  • Electrophoresis: Place the slides in an electrophoresis tank filled with cold electrophoresis buffer and apply a voltage (e.g., 21 V) for 30 minutes.[24]

  • Neutralization and Staining: Wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and then stain the DNA with a fluorescent dye such as SYBR Green I or ethidium bromide.[23][25]

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The comets are scored based on the length of the tail and the amount of DNA in the tail, either manually or using imaging software.[23]

Acute Oral Toxicity (OECD 423) Protocol
  • Animal Selection: Use healthy, young adult animals of a single sex (typically female rats), which are nulliparous and non-pregnant.

  • Housing and Fasting: House the animals individually. Fast the animals overnight before dosing, providing water ad libitum.

  • Dosing: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality and clinical signs of toxicity closely for the first few hours after dosing and then at least once daily for up to 14 days. Record the body weight of each animal shortly before the test substance is administered and then weekly thereafter.

  • Stepwise Procedure: The outcome of the first step (at a given dose) determines the next step:

    • If mortality is observed, the dose for the next step is lowered.

    • If no mortality is observed, the dose for the next step is increased.

  • Endpoint: The test is concluded when a dose that causes mortality or no effects is identified, allowing for the classification of the substance according to its toxicity.

Conclusion

The preliminary toxicity screening of phenylacetamide derivatives is a critical step in their development as potential therapeutic agents. A combination of in vitro assays, such as the MTT, Ames, and Comet assays, provides valuable initial data on cytotoxicity and genotoxicity. These are followed by in vivo studies, like the acute oral toxicity test, to understand the systemic effects of the compounds. The data gathered from these studies are essential for identifying promising candidates with acceptable safety profiles for further preclinical and clinical development. The detailed protocols and workflows presented in this guide are intended to assist researchers in conducting these crucial evaluations.

References

Methodological & Application

Protocol for Using BPTES in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase 1 (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway.[2] This pathway provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of amino acids, nucleotides, and fatty acids. By inhibiting GLS1, this compound disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell viability, glutaminase activity, and cellular metabolism.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the dimer interface of GLS1, preventing its tetramerization and subsequent enzymatic activity.[2] It is highly selective for GLS1 over the liver-type isoform (GLS2) and other enzymes involved in glutamate metabolism.[1] The inhibition of GLS1 by this compound leads to a decrease in intracellular glutamate and α-ketoglutarate levels, thereby impairing the TCA cycle and other anabolic pathways dependent on glutamine metabolism.[3]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerGrowth Inhibition2.4[4]
P493Human Lymphoma B cellsCell Viability~3.3[1]
D54GliomaCell GrowthNot specified, but effective[3]
Human Kidney Cells(Expressed GLS1)Enzyme Inhibition0.18[3]
MicrogliaNot applicableGlutamate Efflux Inhibition0.08 - 0.12[3]

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound has poor aqueous solubility.[2] A concentrated stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 524.68 g/mol ), dissolve 5.25 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Viability Assay (e.g., using AlamarBlue or MTT)

This protocol describes a general procedure to assess the effect of this compound on cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

    • This compound stock solution (10 mM in DMSO)

    • AlamarBlue reagent or MTT reagent

    • Plate reader (fluorescence or absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

    • The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical final concentration range to test is 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time period (e.g., 72 hours).

    • For AlamarBlue:

      • Add 20 µL of AlamarBlue reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure fluorescence with excitation at 560 nm and emission at 590 nm.

    • For MTT:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

3. In Vitro Glutaminase Activity Assay (Cell-Free)

This protocol outlines a method to measure the direct inhibitory effect of this compound on glutaminase activity.

  • Materials:

    • Recombinant human GLS1 enzyme

    • Glutaminase assay buffer

    • L-glutamine

    • This compound stock solution

    • 96-well plate

    • Reagents for glutamate detection (e.g., glutamate dehydrogenase, NAD+, and a colorimetric or fluorometric diaphorase/resazurin system)

    • Plate reader

  • Procedure:

    • Prepare assay plates with 2 µL of test compound (this compound) in DMSO per well.[3]

    • Dilute the GLS1 enzyme in glutaminase assay buffer to a working concentration (e.g., 0.8-1.0 unit/100 µL).[3]

    • Add 100 µL of the diluted enzyme to each well and mix by shaking.[3]

    • Pre-incubate the plate at room temperature for 20 minutes to allow the compound to bind to the enzyme.[3]

    • Initiate the enzymatic reaction by adding 50 µL of a 7 mM L-glutamine solution to each well.[3]

    • Incubate at room temperature for 60-90 minutes.[3]

    • Stop the reaction by adding 20 µL of 0.3 N HCl.[3]

    • Detect the amount of glutamate produced using a suitable glutamate detection kit according to the manufacturer's instructions.

    • Calculate the percentage of glutaminase inhibition relative to the vehicle control.

4. Cellular Glutaminase Activity Assay (Ammonia Production)

This protocol measures the effect of this compound on glutaminase activity within intact cells by quantifying ammonia production, a byproduct of the glutaminase reaction.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Ammonia detection kit

  • Procedure:

    • Plate cells and treat with this compound at the desired concentration (e.g., at the IC50 value) for a specific duration (e.g., 14 hours).[4]

    • Collect the conditioned medium from each sample.[4]

    • Measure the amount of ammonia in the collected medium using a commercially available ammonia assay kit, following the manufacturer's protocol.[4]

    • Normalize the ammonia concentration to the cell number or total protein content.

Signaling Pathway and Experimental Workflow Diagrams

Glutaminolysis_Pathway_and_BPTES_Inhibition Glutaminolysis Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine_ext Glutamine Glutamine_cyto Glutamine Glutamine_ext->Glutamine_cyto Transporter Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito Transporter Glutamate Glutamate Glutamine_mito->Glutamate GLS1 GLS1 (Glutaminase 1) aKG α-Ketoglutarate Glutamate->aKG GDH / Transaminases TCA_Cycle TCA Cycle aKG->TCA_Cycle This compound This compound This compound->GLS1 Inhibits

Caption: this compound inhibits the conversion of glutamine to glutamate.

BPTES_Experimental_Workflow General Experimental Workflow for this compound Treatment start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells overnight_incubation Incubate Overnight (Allow Adherence) seed_cells->overnight_incubation prepare_this compound Prepare Serial Dilutions of this compound overnight_incubation->prepare_this compound treat_cells Treat Cells with this compound (and Vehicle Control) overnight_incubation->treat_cells prepare_this compound->treat_cells incubation_period Incubate for Desired Time Period treat_cells->incubation_period endpoint_assay Perform Endpoint Assay incubation_period->endpoint_assay viability Cell Viability Assay (e.g., AlamarBlue, MTT) endpoint_assay->viability Viability activity Glutaminase Activity Assay endpoint_assay->activity Activity metabolomics Metabolite Extraction for LC-MS/NMR endpoint_assay->metabolomics Metabolism data_analysis Data Analysis viability->data_analysis activity->data_analysis metabolomics->data_analysis end End data_analysis->end

Caption: Workflow for this compound cell culture experiments.

References

Application of Thiadiazole Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer properties. The unique structural features of the thiadiazole nucleus allow for diverse substitutions, leading to the development of potent and selective anticancer agents. These compounds exert their effects through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. This document provides detailed application notes on the use of thiadiazole derivatives in cancer research, along with protocols for key experimental assays.

Applications of Thiadiazole Derivatives in Oncology

Thiadiazole derivatives have shown significant promise in targeting various hallmarks of cancer. Their applications in cancer research are primarily focused on:

  • Inhibition of Protein Kinases: Many thiadiazole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Key targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and glioblastoma. Thiadiazole-based compounds have been developed as potent EGFR inhibitors.[1][2][3][4][5]

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. Several thiadiazole derivatives have been identified as effective VEGFR-2 inhibitors, thereby suppressing tumor neovascularization.[6][7]

    • Other Kinases: Thiadiazole derivatives have also been shown to inhibit other important kinases such as HER2, Abl tyrosine kinase, and DHFR.[8][9]

  • Induction of Apoptosis: A fundamental goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Thiadiazole derivatives have been reported to trigger apoptosis through both intrinsic and extrinsic pathways. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a defining feature of cancer. Certain thiadiazole compounds can arrest the cell cycle at specific checkpoints (e.g., G1, G2/M), preventing cancer cells from dividing and proliferating.[6][8]

  • Dual-Targeting Agents: To overcome drug resistance and enhance therapeutic efficacy, multi-targeting agents are being explored. Some thiadiazole derivatives have been designed to simultaneously inhibit multiple targets, such as EGFR and carbonic anhydrases, offering a more comprehensive anticancer strategy.[1]

Quantitative Data on Anticancer Activity

The anticancer efficacy of thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values of selected thiadiazole derivatives from recent studies.

Table 1: IC50 Values of EGFR/HER2 Inhibitors

CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound 39 EGFRMCF-70.153[8]
HER2MCF-70.108[8]
Compound 43 EGFRMCF-70.122[8]
HER2MCF-70.078[8]
Compound 6g EGFRA5490.024[2][3]
Compound 3f EGFR-0.089[5]

Table 2: IC50 Values of VEGFR-2 Inhibitors

CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound 7b VEGFR-2MCF-70.04065[6]
Sorafenib (Reference) VEGFR-2MCF-70.05332[6]

Table 3: IC50 Values of Other Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4y MCF-784[10]
A54934[10]
Compound 6g A5491.537[3]
Compound 6d A5495.176[3]
Compound 6j A5498.493[3]
Compound 7 A5496.5[11]
HT-296.0[11]

Signaling Pathways Modulated by Thiadiazole Derivatives

Thiadiazole derivatives exert their anticancer effects by interfering with key signaling pathways that regulate cell growth, survival, and proliferation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thiadiazole Thiadiazole Derivative Thiadiazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway inhibition by thiadiazole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiadiazole Thiadiazole Derivative Thiadiazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 signaling pathway inhibition by thiadiazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of thiadiazole derivatives in a research setting.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of thiadiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with thiadiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cell viability assay.
Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by thiadiazole derivatives.

Materials:

  • Cancer cells treated with thiadiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of thiadiazole derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of thiadiazole derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with thiadiazole derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with thiadiazole derivatives and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]

In Vitro Kinase Inhibition Assay (EGFR as an example)

This assay measures the ability of thiadiazole derivatives to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Thiadiazole derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminometer)

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the thiadiazole derivative (or DMSO as a control).

  • Enzyme Addition: Add 2 µL of diluted EGFR enzyme.

  • Reaction Initiation: Add 2 µL of a mixture containing the substrate and ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[15]

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Conclusion

Thiadiazole derivatives represent a versatile and promising class of compounds in cancer research. Their ability to target multiple key pathways involved in cancer progression, coupled with their synthetic tractability, makes them attractive candidates for the development of novel anticancer drugs. The protocols and data presented in these application notes provide a valuable resource for researchers working to further explore and harness the therapeutic potential of this important heterocyclic scaffold.

References

Application Notes and Protocols for High-Throughput Screening of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), and its analogs represent a novel chemical space for therapeutic discovery. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug development.[2][3]

These application notes provide a comprehensive framework for the high-throughput screening of a library of analogs based on the core structure of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide). The protocols described herein are designed for a generic kinase inhibition assay, a common target for thiadiazole-containing compounds, and a subsequent cell-based viability assay to assess cytotoxicity.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of the analog library is depicted below. It begins with a primary screen to identify initial "hits" from a large compound library, followed by a secondary screen for dose-response analysis and confirmation, and finally a cell-based assay to evaluate the preliminary toxicity of the most promising candidates.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Cell-Based Assay p1 Compound Library (10,000 Analogs) p2 Single-Point Kinase Assay (10 µM Concentration) p1->p2 p3 Hit Identification (>50% Inhibition) p2->p3 s1 Dose-Response Assay (IC50 Determination) p3->s1 Top 100 Hits s2 Confirmation of Hits s1->s2 t1 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) s2->t1 Confirmed Hits t2 Lead Candidate Selection t1->t2

Caption: High-throughput screening workflow for analog library.

Hypothetical Kinase Signaling Pathway

Many thiadiazole-containing compounds are known to target protein kinases. The diagram below illustrates a hypothetical signaling pathway where the target kinase plays a crucial role in cell proliferation. Inhibition of this kinase by the active analogs would block the downstream signaling cascade, leading to a therapeutic effect.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor target_kinase Target Kinase receptor->target_kinase Activates downstream_protein Downstream Effector Protein target_kinase->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor nucleus Nucleus transcription_factor->nucleus proliferation Cell Proliferation nucleus->proliferation Gene Expression inhibitor Thiadiazole Analog (Inhibitor) inhibitor->target_kinase

Caption: Hypothetical kinase signaling pathway targeted by analogs.

Data Presentation

The following tables summarize hypothetical data from the high-throughput screening campaign.

Table 1: Primary Screen Results for Top 5 Hits

Analog IDStructure Modification% Inhibition at 10 µM
Lead-001 R1 = 4-Fluorophenyl85.2
Lead-002 R1 = 2-Chlorophenyl78.9
Lead-003 R1 = 4-Methoxyphenyl75.6
Lead-004 R2 = Cyclohexyl72.1
Lead-005 R2 = Pyridyl68.4

Table 2: Secondary Screen - Dose-Response Data for Top 3 Hits

Analog IDIC50 (µM)
Lead-001 0.58
Lead-002 1.23
Lead-003 2.45

Table 3: Cell-Based Assay - Cytotoxicity Data for Top 3 Hits

Analog IDCC50 (µM)Selectivity Index (SI = CC50/IC50)
Lead-001 > 50> 86.2
Lead-002 45.837.2
Lead-003 38.215.6

Experimental Protocols

Primary High-Throughput Screening: Single-Point Kinase Inhibition Assay

Objective: To identify initial "hits" from the analog library that inhibit the target kinase by more than 50% at a single concentration.

Materials:

  • Target Kinase (e.g., recombinant human kinase)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Compound Library (analogs dissolved in DMSO)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare the compound plates by dispensing 50 nL of each 10 mM analog stock solution into the wells of a 384-well plate using an automated liquid handler. This will result in a final assay concentration of 10 µM.

  • Prepare the kinase/substrate master mix in assay buffer.

  • Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate.

  • Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration) to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect kinase activity using a luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Secondary High-Throughput Screening: Dose-Response (IC50) Assay

Objective: To determine the potency (IC50 value) of the "hits" identified in the primary screen.

Protocol:

  • For each hit compound, prepare a 10-point serial dilution series in DMSO, typically starting from 10 mM.

  • Dispense 50 nL of each concentration into the wells of a 384-well plate.

  • Follow the same procedure as the primary screening assay (steps 2-9) to measure kinase inhibition at each compound concentration.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Cell-Based Assay: Cytotoxicity (MTT) Assay

Objective: To assess the general cytotoxicity of the confirmed hits in a relevant cell line. Cell-based HTS platforms have greatly advanced drug discovery.[2]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Confirmed hit compounds

Protocol:

  • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the hit compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percent viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

References

Application Notes and Protocols for In Vivo Studies Using BPTES in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, which fuels the tricarboxylic acid (TCA) cycle and supports cell growth and proliferation.[2] Consequently, this compound has emerged as a valuable tool for investigating the role of glutaminolysis in cancer and as a potential therapeutic agent. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies using this compound in mouse models.

Table 1: Efficacy of this compound in Different Mouse Models

Mouse ModelCancer TypeThis compound FormulationDosage and AdministrationKey FindingsReference
Athymic Nude MiceP493 Human B-cell Lymphoma XenograftUnencapsulated200 μ g/mouse (approx. 10 mg/kg), i.p., every 3 days~50% reduction in xenograft growth over a 10-day period.[2]
SCID MiceP493 Human Lymphoma XenograftUnencapsulated12.5 mg/kg, i.p., every other day for 20 daysSignificantly diminished tumor progression compared to vehicle-treated mice.[3]
LAP/MYC MiceMYC-induced Hepatocellular Carcinoma (HCC)Unencapsulated12.5 mg/kg, i.p.Prolonged survival without apparent toxicities.[1][2]
Patient-Derived Xenograft (PDX) MicePancreatic CancerUnencapsulated12.5 mg/kg, i.p., once daily for 4 weeksStatistically significant tumor growth inhibition.[4]
Orthotopic PDAC MicePatient-Derived Pancreatic CancerThis compound Nanoparticles (this compound-NP)54 mg/kg, i.v., once every 3 daysSignificantly attenuated tumor growth compared to unencapsulated this compound.[5][6]

Table 2: Pharmacokinetic and Metabolic Effects of this compound in Mice

ParameterThis compound FormulationMouse ModelKey FindingsReference
Tumor Drug ConcentrationUnencapsulatedOrthotopic Pancreatic TumorBelow limit of quantification (<10 nM) when administered at the maximum tolerated dose (12.5 mg/kg, i.p.).[5][6]
Tumor Drug ConcentrationThis compound Nanoparticles (this compound-NP)Orthotopic Pancreatic TumorSustained high concentrations in the tumor 2 days post-injection (54 mg/kg, i.v.).[5]
Tumor Metabolite LevelsUnencapsulatedP493 XenograftsElevated tumor glutamine levels and decreased glutamate levels.[2]
Tumor Metabolite LevelsUnencapsulatedMYC-induced HCCAccumulation of glutamine and reduction of glutamate in tumors.[2]
In Vivo Stability ([11C]this compound)Radiolabeled this compoundNormal MiceModerate metabolic stability; intact form in plasma decreased to 36% at 15 min and 11% at 60 min post-injection.[7]
Biodistribution ([11C]this compound)Radiolabeled this compoundNormal MiceHigh uptake of radioactivity in the liver, kidney, and small intestine.[7][8]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of Unencapsulated this compound

This protocol is a synthesis of methodologies reported in studies using this compound in xenograft and genetically engineered mouse models.[2][3][4]

1. Animal Model:

  • Select an appropriate mouse model (e.g., athymic nude, SCID, or a genetically engineered model).
  • For xenograft models, implant tumor cells subcutaneously or orthotopically. Allow tumors to reach a palpable size (e.g., ~100-150 mm³) before starting treatment.[2][4]

2. This compound Formulation:

  • Due to its poor solubility, this compound requires a specific vehicle for in vivo administration. A common formulation involves dissolving this compound in DMSO and then diluting it with a mixture of PEG300, Tween80, and sterile water or saline.[1]
  • Example Formulation: To prepare a 1 mL working solution, add 50 μL of a 25 mg/mL this compound stock in DMSO to 400 μL of PEG300. Mix until clear. Add 50 μL of Tween80, mix until clear, and then add 500 μL of ddH₂O. Use the solution immediately.[1]

3. Administration:

  • Administer this compound via intraperitoneal (i.p.) injection.
  • A typical dosage is 12.5 mg/kg body weight.[1][3][4]
  • The dosing schedule can vary, for instance, once daily, every other day, or every three days, for a specified treatment period (e.g., 10-28 days).[2][3][4]

4. Monitoring and Endpoints:

  • Measure tumor volume using digital calipers at regular intervals (e.g., twice a week). The formula (length x width²)/2 is commonly used.
  • Monitor animal body weight and overall health for signs of toxicity.
  • Primary endpoints may include tumor growth inhibition, prolongation of survival, or changes in tumor biomarkers.

5. Pharmacodynamic Analysis:

  • At the end of the study, tumors can be harvested for analysis.
  • Metabolite extraction and analysis (e.g., by LC-MS) can be performed to confirm the on-target effect of this compound by measuring glutamine and glutamate levels.[2]
  • Immunohistochemistry for proliferation markers (e.g., Ki-67) can also be conducted.[2]

Protocol 2: In Vivo Study Using this compound Nanoparticles

Given the solubility challenges of this compound, nanoparticle formulations have been developed to improve its pharmacokinetic profile and efficacy.[5][6][9]

1. Animal Model:

  • As described in Protocol 1. Orthotopic models are often used to assess efficacy in a more physiologically relevant setting.[5]

2. This compound Nanoparticle Formulation:

  • This compound can be encapsulated in nanoparticles using techniques like emulsification.[5][9] This typically requires specialized laboratory equipment and expertise.

3. Administration:

  • This compound nanoparticles are often administered intravenously (i.v.).
  • A reported effective dose is 54 mg/kg, which is significantly higher than the maximum tolerated dose of unencapsulated this compound.[5][6]
  • A typical dosing schedule is once every three days.[5][6]

4. Monitoring and Endpoints:

  • Similar to Protocol 1, with monitoring of tumor growth, animal health, and survival.
  • Pharmacokinetic analysis can be performed by collecting blood and tumor tissue at various time points post-injection to determine this compound concentration.[5]

Visualizations

Signaling Pathway

G cluster_cell Cancer Cell Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminolysis GLS1 GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA_Cycle This compound This compound This compound->GLS1 Inhibition

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Experimental Workflow

G start Start tumor_implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) start->tumor_implantation tumor_growth Tumor Growth to ~100-150 mm³ tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (e.g., i.p.) randomization->treatment monitoring Monitor Tumor Volume & Animal Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor & Tissue Analysis (Metabolomics, IHC) endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo this compound efficacy study.

Logical Relationship: this compound Solubility and Formulation

G This compound This compound Poor_Solubility Poor Aqueous Solubility This compound->Poor_Solubility Limited_Bioavailability Limited In Vivo Bioavailability Poor_Solubility->Limited_Bioavailability Nanoparticle_Formulation Nanoparticle Encapsulation Poor_Solubility->Nanoparticle_Formulation Solution Enhanced_Efficacy Enhanced Antitumor Efficacy Improved_PK Improved Pharmacokinetics Nanoparticle_Formulation->Improved_PK Improved_PK->Enhanced_Efficacy

Caption: Nanoparticles overcome this compound's poor solubility for better efficacy.

References

Application Notes and Protocols for Cell Viability Assays with N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), also known as BPTES, is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS).[1] Glutaminase is a key enzyme in cancer cell metabolism, making this compound and its analogs promising candidates for anticancer drug development.[1] Derivatives of the 1,3,4-thiadiazole scaffold have been shown to induce apoptosis in cancer cells through the caspase signaling pathway.[2] These application notes provide detailed protocols for assessing cell viability following treatment with this compound using the MTT and Trypan Blue exclusion assays.

Mechanism of Action Overview

The primary mechanism of action for N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) is the inhibition of glutaminase. This can lead to a reduction in the cellular energy supply and building blocks necessary for rapid proliferation, ultimately inducing apoptosis in susceptible cancer cell lines. The proposed signaling pathway for apoptosis induction by similar 1,3,4-thiadiazole derivatives involves the activation of caspases.[2]

Compound N,N'-[...] bis(2-Phenylacetamide) Glutaminase Glutaminase Compound->Glutaminase Inhibition Caspase_Activation Caspase Activation Glutaminase->Caspase_Activation Inhibition leads to Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Catalyzed by Glutaminase TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action and signaling pathway.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[6]

Materials:

  • N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data

Caption: MTT assay experimental workflow.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[9][10][11][12] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[9][10][11][12]

Materials:

  • N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 6-well plates

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound as described in the MTT assay protocol (steps 1 and 2).

  • Cell Harvesting: After the treatment period, collect the cells from each well. For adherent cells, first, collect the floating dead cells in the medium, then wash with PBS and detach the adherent cells using trypsin. Combine the detached cells with the collected medium. Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[9][10][11] For example, mix 10 µL of cell suspension with 10 µL of trypan blue.

  • Incubation: Incubate the mixture at room temperature for 1-3 minutes.[10][11] Do not exceed 5 minutes, as this may lead to an overestimation of cell death.[11][13]

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis: Calculate the percentage of viable cells using the following formula:

    • % Viable Cells = (Number of viable cells / Total number of cells) x 100[9][11]

Start Start Seed_Treat Seed and Treat Cells in 6-well Plate Start->Seed_Treat Harvest_Cells Harvest Cells Seed_Treat->Harvest_Cells Resuspend Resuspend in PBS Harvest_Cells->Resuspend Mix_Trypan Mix with Trypan Blue (1:1) Resuspend->Mix_Trypan Load_Hemo Load Hemocytometer Mix_Trypan->Load_Hemo Count_Cells Count Viable and Non-viable Cells Load_Hemo->Count_Cells Analyze_Data Analyze Data Count_Cells->Analyze_Data

Caption: Trypan Blue exclusion assay experimental workflow.

Data Presentation

Quantitative data from cell viability assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups. Below are example tables for presenting data from MTT and Trypan Blue assays.

Table 1: Example Data from MTT Assay

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control01.25 ± 0.08100%
Vehicle Control (DMSO)0.1%1.23 ± 0.0798.4%
Compound11.10 ± 0.0688.0%
Compound50.85 ± 0.0568.0%
Compound100.50 ± 0.0440.0%
Compound250.25 ± 0.0320.0%
Compound500.10 ± 0.028.0%

Table 2: Example Data from Trypan Blue Exclusion Assay

Treatment GroupConcentration (µM)Viable Cells (Mean ± SD)Non-viable Cells (Mean ± SD)Total Cells (Mean ± SD)% Cell Viability
Untreated Control098 ± 52 ± 1100 ± 598.0%
Vehicle Control (DMSO)0.1%97 ± 63 ± 2100 ± 697.0%
Compound189 ± 711 ± 3100 ± 789.0%
Compound570 ± 830 ± 5100 ± 870.0%
Compound1042 ± 658 ± 6100 ± 742.0%
Compound2521 ± 479 ± 7100 ± 821.0%
Compound509 ± 391 ± 8100 ± 89.0%

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

References

Application Notes and Protocols: Western Blot Analysis for Glutaminase Inhibition by BPTES

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for fueling the tricarboxylic acid (TCA) cycle, supporting redox homeostasis, and providing building blocks for biosynthesis in rapidly proliferating cancer cells.[1] Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of GLS1.[1][2] this compound binds to the dimer-dimer interface of the GLS1 tetramer, stabilizing an inactive conformation.[3][4] This inhibition of GLS1 activity has been shown to impede cancer cell growth and survival, making this compound a valuable tool for cancer research and a potential therapeutic agent.[5]

Western blotting is a fundamental technique to investigate the cellular response to this compound treatment. This method allows for the quantification of changes in protein expression and phosphorylation states in key signaling pathways affected by glutaminase inhibition. This document provides detailed protocols for sample preparation and Western blot analysis to assess the effects of this compound on GLS1 and downstream signaling pathways, such as the mTORC1 pathway.

Data Presentation

Table 1: Expected Quantitative Changes in Protein Levels Following this compound Treatment

The following table summarizes the anticipated changes in the expression and phosphorylation of key proteins in response to this compound treatment, as analyzed by quantitative Western blot. Values are illustrative and may vary depending on the cell line, this compound concentration, and treatment duration.

Target ProteinExpected Change with this compound TreatmentFunction
GLS1 No significant change in total protein levelThis compound is an allosteric inhibitor of GLS1 activity, not its expression.
p-ERK1/2 DecreaseDownstream effector of Ras signaling, often linked to cell proliferation.
p-S6 Ribosomal Protein DecreaseA key downstream target of the mTORC1 signaling pathway, involved in protein synthesis and cell growth.[2]
p-4E-BP1 DecreaseA translational repressor that is inactivated by mTORC1-mediated phosphorylation, linking mTORC1 to protein synthesis.[2]
c-Myc DecreaseA proto-oncogene that can be regulated by glutamine metabolism and is a downstream target of pathways affected by this compound.
β-Actin / GAPDH No significant changeHousekeeping proteins used as loading controls for normalization.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.

  • Treatment: The day after seeding, treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or a vehicle control (DMSO). The final DMSO concentration in the media should be consistent across all conditions and typically below 0.1%.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours).

Cell Lysis and Protein Quantification
  • Cell Harvesting: Place the cell culture plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate. A common choice is RIPA buffer or M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitor cocktails.[3]

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load an equal amount of protein (e.g., 20-60 µg) for each sample into the wells of an SDS-polyacrylamide gel.[3] Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended starting dilution for a commercial GLS1 antibody is 1:1000.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software such as ImageJ. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture bptes_treatment This compound Treatment cell_culture->bptes_treatment cell_lysis Cell Lysis bptes_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry detection->densitometry normalization Normalization to Loading Control densitometry->normalization quant_results Quantitative Results normalization->quant_results

Caption: Western blot workflow for analyzing glutaminase inhibition by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Mitochondria Glutamine_transporter Glutamine Transporter Glutamine Glutamine Glutamine_transporter->Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle GLS1->Glutamate Catalyzes This compound This compound This compound->GLS1 Inhibits mTORC1_pathway mTORC1 Pathway (p-S6, p-4E-BP1) TCA_Cycle->mTORC1_pathway Supports Proliferation Cell Proliferation & Growth mTORC1_pathway->Proliferation Promotes

Caption: Signaling pathway of glutaminase inhibition by this compound.

References

Application Notes and Protocols for Studying Metabolic Pathways in Cancer with N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a well-established hallmark of cancer, presenting a promising avenue for therapeutic intervention.[1] The 1,3,4-thiadiazole scaffold has emerged as a versatile pharmacophore in the development of novel anticancer agents due to its ability to interact with various biological targets.[2][3] Derivatives of 1,3,4-thiadiazole have demonstrated a range of biological activities, including the ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4] This document provides detailed application notes and experimental protocols for the investigation of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) (hereafter referred to as Compound X) as a potential modulator of metabolic pathways in cancer.

Compound X, with its bilateral 1,3,4-thiadiazole moieties, presents an intriguing candidate for cancer research. The mesoionic character of the thiadiazole ring may allow for effective cellular membrane penetration, enabling interaction with intracellular metabolic targets.[2][3] While the specific biological activities of Compound X are yet to be fully elucidated, the known anticancer properties of related 1,3,4-thiadiazole derivatives suggest its potential to target key metabolic enzymes and pathways that are dysregulated in cancer. This document outlines a systematic approach to characterizing the effects of Compound X on cancer cell metabolism.

Potential Metabolic Targets and Signaling Pathways

Based on the literature for 1,3,4-thiadiazole derivatives, Compound X may influence several metabolic pathways crucial for cancer cell proliferation and survival. These include, but are not limited to:

  • Glutaminase Inhibition: Some 1,3,4-thiadiazole derivatives have been shown to inhibit glutaminase, an enzyme critical for the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis in cancer cells.[4]

  • Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrases, such as CA IX and CA XII, play a vital role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. Certain thiadiazole derivatives have demonstrated inhibitory activity against these enzymes.

  • Glycolysis: Cancer cells often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect). The impact of Compound X on key glycolytic enzymes and lactate production warrants investigation.

  • PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cellular metabolism, and its frequent activation in cancer makes it a prime therapeutic target. Several 1,3,4-thiadiazole derivatives have been reported to modulate this pathway.[4]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by Compound X, leading to metabolic reprogramming in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Receptor PI3K PI3K Receptor->PI3K Compound_X Compound X Compound_X->PI3K Inhibits? Glutaminase Glutaminase Compound_X->Glutaminase Inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glycolysis Glycolysis mTOR->Glycolysis Promotes Glutamate Glutamate Glutaminase->Glutamate Glutamine Glutamine Glutamine->Glutaminase TCA_Cycle TCA Cycle Glutamate->TCA_Cycle

Caption: Hypothetical signaling pathway modulated by Compound X.

Experimental Protocols

The following protocols provide a framework for investigating the effects of Compound X on cancer cell metabolism. It is recommended to use a panel of cancer cell lines representing different tumor types to assess the breadth of activity.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is designed to determine the cytotoxic and anti-proliferative effects of Compound X on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Compound X stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (DMSO only).

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add the viability reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%).

Protocol 2: Analysis of Cellular Respiration and Glycolysis

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time analysis of mitochondrial respiration and glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Compound X

  • Seahorse XF assay medium

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for glycolysis stress test)[1]

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Load the injector ports of the sensor cartridge with the appropriate compounds for the mitochondrial or glycolysis stress test, along with Compound X at the desired concentration.

  • Calibrate the Seahorse XF Analyzer.

  • Run the assay to measure baseline OCR and ECAR, followed by the sequential injection of the compounds.

  • Analyze the data to determine the effects of Compound X on basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Protocol 3: Western Blot Analysis of Metabolic Signaling Pathways

This protocol is used to investigate the effect of Compound X on the protein expression and phosphorylation status of key components of metabolic signaling pathways.

Materials:

  • Cancer cells treated with Compound X

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE and western blotting equipment

Procedure:

  • Treat cancer cells with Compound X at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Protocol 4: Untargeted Metabolomics

This protocol provides a global view of the metabolic changes induced by Compound X in cancer cells.

Materials:

  • Cancer cells treated with Compound X

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Treat cancer cells with Compound X.

  • Quench the metabolism and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Separate the metabolites using liquid chromatography.

  • Analyze the metabolites by mass spectrometry.

  • Process the data to identify and quantify the metabolites that are significantly altered by Compound X treatment.

  • Perform pathway analysis to identify the metabolic pathways that are most affected.

The following diagram illustrates a general workflow for these experimental protocols.

Start Start: Compound X Synthesis Cell_Culture Cancer Cell Culture Start->Cell_Culture Viability_Assay Protocol 1: Cell Viability Assay Cell_Culture->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Metabolic_Flux Protocol 2: Metabolic Flux Analysis (Seahorse) IC50->Metabolic_Flux Western_Blot Protocol 3: Western Blot IC50->Western_Blot Metabolomics Protocol 4: Untargeted Metabolomics IC50->Metabolomics Data_Analysis Data Analysis and Interpretation Metabolic_Flux->Data_Analysis Western_Blot->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for investigating Compound X.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of Compound X on Various Cancer Cell Lines

Cell LineTumor TypeIC50 (µM) after 48h
MCF-7BreastData
A549LungData
HCT116ColonData
Additional Cell Lines......

Table 2: Effects of Compound X on Mitochondrial Respiration and Glycolysis

ParameterControlCompound X (Concentration)% Change
Basal OCRDataDataData
ATP-linked OCRDataDataData
Maximal OCRDataDataData
Basal ECARDataDataData
Glycolytic CapacityDataDataData

Table 3: Key Metabolite Alterations Induced by Compound X

MetaboliteFold Change vs. Controlp-valueAssociated Pathway
GlutamateDataDataGlutamine Metabolism
LactateDataDataGlycolysis
CitrateDataDataTCA Cycle
Other Metabolites.........

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) (Compound X) as a modulator of cancer metabolism. By systematically evaluating its effects on cell viability, metabolic flux, signaling pathways, and the broader metabolome, researchers can elucidate its mechanism of action and assess its therapeutic potential. The versatility of the 1,3,4-thiadiazole scaffold suggests that Compound X could represent a novel and promising lead in the development of anticancer agents that target the metabolic vulnerabilities of cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of the Bis(1,3,4-thiadiazole) Core

A plausible synthetic route to the core intermediate, 5,5'-(sulfanediylbis(ethane-2,1-diyl))bis(1,3,4-thiadiazol-2-amine), is outlined below. Problems in this stage will directly impact the final yield.

dot

syn_workflow cluster_start Starting Materials cluster_reaction1 Cyclization Reaction cluster_product Intermediate Product A 3,3'-Thiodipropanoic acid C Reaction Mixture (e.g., in POCl3 or H2SO4) A->C B Thiosemicarbazide B->C D 5,5'-(sulfanediylbis(ethane-2,1-diyl)) bis(1,3,4-thiadiazol-2-amine) C->D Yields can vary amide_formation_workflow cluster_reactants Reactants cluster_coupling Coupling Reaction cluster_final_product Final Product A Bis-thiadiazole amine intermediate C Coupling Agent (e.g., EDC/HOBt, HATU) A->C B 2-Phenylacetic acid B->C E N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)] bis(2-Phenylacetamide) C->E Amide bond formation D Solvent (e.g., DMF, DCM) D->C troubleshooting_logic Start Low Amide Yield CheckActivation Is the carboxylic acid fully activated? Start->CheckActivation CheckAmine Is the amine sufficiently nucleophilic? CheckActivation->CheckAmine Yes UseAcidChloride Convert acid to acid chloride (e.g., with SOCl₂) CheckActivation->UseAcidChloride No IncreaseTemp Increase reaction temperature CheckAmine->IncreaseTemp No CheckSideReactions Are there side reactions? CheckAmine->CheckSideReactions Yes UseAcidChloride->CheckSideReactions IncreaseTemp->CheckSideReactions Purify Improve purification protocol CheckSideReactions->Purify Yes

BPTES Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation/Resolution of this compound from Impurities Inappropriate Mobile Phase Composition: The polarity of the solvent system may not be optimal to resolve this compound from closely eluting impurities, such as the mono-phenylacetylated byproduct.[1]Optimize the Mobile Phase Gradient: If using a gradient, as in the dichloromethane/methanol system, try a shallower gradient to increase the separation between peaks.[1] Adjust Solvent Ratio (Isocratic): If using an isocratic system, systematically vary the ratio of the polar and non-polar solvents. Change Solvents: Consider alternative solvent systems based on the polarity of this compound and its impurities.
Column Overloading: Too much crude sample has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: Decrease the amount of crude this compound loaded onto the column. Increase Column Size: Use a larger diameter column to increase loading capacity.
Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling and band broadening.Repack the Column: Ensure the column is packed tightly and evenly. Wet slurry packing is often preferred.
Peak Tailing Secondary Interactions: The analyte may be interacting with active sites on the silica gel.Add a Modifier: For silica gel chromatography, adding a small amount of a polar solvent like triethylamine to the mobile phase can help to mask active sites and improve peak shape.
Poor Solubility: this compound has poor solubility in some organic solvents, which can cause it to precipitate on the column.[1]Ensure Complete Dissolution: Dissolve the crude this compound in the strongest solvent of the mobile phase system in which it is fully soluble before loading. Modify the Mobile Phase: Adjust the mobile phase to increase the solubility of this compound throughout the run.
This compound Elutes Too Quickly or Too Slowly Incorrect Mobile Phase Polarity: The mobile phase is too strong (polar), causing rapid elution, or too weak (non-polar), causing long retention times.Adjust Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., dichloromethane) to increase retention time, or increase the proportion of the polar solvent (e.g., methanol) to decrease it.
Low or No Recovery of this compound Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase.Change Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reversed-phase chromatography.
Degradation on the Column: this compound may be unstable under the chromatographic conditions.Minimize Time on Column: Speed up the purification process where possible. Assess Stability: Before preparative chromatography, run a small-scale analytical experiment (e.g., TLC or HPLC) to check the stability of this compound in the chosen solvent system over time.
High Backpressure Clogged Column Frit: Particulate matter from the sample or precipitation of this compound has blocked the column inlet.Filter the Sample: Ensure the sample is fully dissolved and filtered before loading. Use a Guard Column: A small guard column can protect the main column from particulates.
Inappropriate Particle Size: The stationary phase particles are too small for the desired flow rate.Use a Larger Particle Size Stationary Phase: This will reduce the system pressure.

Frequently Asked Questions (FAQs)

Q1: What is a typical column chromatography protocol for purifying this compound?

A common protocol involves using silica gel as the stationary phase and a gradient of dichloromethane (CH2Cl2) and methanol (CH3OH) as the mobile phase. The purification starts with a high percentage of CH2Cl2 (e.g., 99:1 CH2Cl2:CH3OH) and gradually increases the proportion of methanol to elute this compound.[1]

Q2: What are the common impurities I should look out for?

A frequent impurity from the synthesis of this compound is the mono-phenylacetylated product, where only one of the amino groups on the precursor molecule has reacted.[1] Depending on the reaction conditions, unreacted starting materials may also be present.

Q3: this compound has poor solubility. How does this affect purification?

The poor solubility of this compound can be a significant challenge.[1] It is crucial to dissolve the crude product in a minimal amount of a strong solvent (like DMF or DMSO) and then adsorb it onto a small amount of silica gel before dry loading it onto the column. Alternatively, dissolve the sample in the initial mobile phase, ensuring it does not precipitate.

Q4: How can I monitor the purification process?

Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. Use the same solvent system as your column to track the elution of this compound and identify the fractions containing the pure product.

Q5: What are the HPLC conditions for analyzing the purity of this compound fractions?

A reversed-phase HPLC method can be used for purity analysis. An example method utilizes a C18 column with a mobile phase of methanol, 50 mM ammonium acetate, and DMSO (e.g., in a 70:30:0.1 ratio).[1]

HPLC Analysis Parameters
Parameter Value
Column C18 (e.g., Capcell Pak UG80)[1]
Mobile Phase CH3OH / 50 mM Ammonium Acetate / DMSO (70/30/0.1)[1]
Flow Rate 1.0 mL/min (analytical)[1]
Detection UV (wavelength determined by this compound absorbance) or Mass Spectrometry

Experimental Protocols & Workflows

General Workflow for this compound Purification

BPTES_Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Post-Processing dissolve Dissolve Crude this compound in minimum strong solvent adsorb Adsorb onto Silica Gel (for dry loading) dissolve->adsorb load Load Sample onto Column adsorb->load pack Pack Column with Silica Gel Slurry equilibrate Equilibrate Column with Initial Mobile Phase pack->equilibrate equilibrate->load elute Elute with Gradient (e.g., CH2Cl2 to CH2Cl2/MeOH) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_this compound Obtain Pure this compound evaporate->pure_this compound

Caption: General workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Poor Resolution

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_gradient Is the gradient too steep? check_overload->check_gradient No resolved Resolution Improved reduce_load->resolved shallow_gradient Use a shallower gradient check_gradient->shallow_gradient Yes check_packing Is column packing uniform? check_gradient->check_packing No shallow_gradient->resolved repack_column Repack the column check_packing->repack_column No check_packing->resolved Yes repack_column->resolved

Caption: Decision tree for troubleshooting poor separation of this compound.

References

Overcoming solubility issues with N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), commonly known as BPTES. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this potent and selective glutaminase 1 (GLS1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor of kidney-type glutaminase (GLS1).[1][2][3][4] It does not significantly affect the activity of liver-type glutaminase (GLS2) or glutamate dehydrogenase.[1][3] this compound binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[4]

Q2: Why is my this compound not dissolving in aqueous buffers?

A2: this compound is poorly soluble in water and ethanol.[1] It is a hydrophobic molecule, and direct dissolution in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) will likely result in precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][4] It is soluble in DMSO at concentrations up to 100 mg/mL.[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[3][4]

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where it is poorly soluble. Please refer to the Troubleshooting Guide below for detailed strategies to address this.

Q5: What is the typical concentration range for this compound in in vitro assays?

A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, concentrations in the range of 1 µM to 20 µM are commonly used in cell-based assays to inhibit glutaminase activity and observe effects on cell proliferation.[2] The IC50 for GLS1 inhibition is approximately 0.16 µM.[1][2][3][4]

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Compound Precipitation in Aqueous Solutions

Symptoms:

  • Visible precipitate or cloudiness in the cell culture well after adding the this compound stock solution.

  • Inconsistent or non-reproducible experimental results.

  • Microscopic observation of crystalline structures in the culture medium.

Possible Causes:

  • Low aqueous solubility of this compound.

  • High final concentration of DMSO in the culture medium, which can be toxic to some cell lines.

  • Interaction of this compound with components of the cell culture medium.

Solutions:

Strategy Detailed Protocol Considerations
1. Optimize DMSO Concentration 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).2. Perform serial dilutions of your this compound stock in 100% DMSO to create a range of intermediate concentrations.3. Add a small volume of the DMSO stock/intermediate dilutions to your culture medium to achieve the desired final this compound concentration, ensuring the final DMSO concentration is ≤ 0.5%. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated.- Always run a vehicle control with the same final concentration of DMSO to account for any solvent effects.- Some cell lines are more sensitive to DMSO; it is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.
2. Use of Co-solvents and Surfactants For a 1 mL final working solution:1. Prepare a 10 mg/mL stock solution of this compound in DMSO.2. In a sterile microfuge tube, add 50 µL of the 10 mg/mL this compound stock to 400 µL of PEG300 and mix until clear.3. Add 50 µL of Tween 80 to the mixture and mix until clear.4. Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Use this formulation immediately.[3]- This formulation is intended for in vivo use but can be adapted for in vitro assays with careful consideration of the final concentrations of PEG300 and Tween 80 and their potential effects on your cells.- Always include a vehicle control containing the same concentrations of all formulation components without this compound.
3. Cyclodextrin Encapsulation 1. Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 1-5% (w/v) in your cell culture medium.2. Add the this compound-DMSO stock solution directly to the cyclodextrin-containing medium while vortexing to facilitate the formation of inclusion complexes.3. Allow the solution to equilibrate for at least 30 minutes at room temperature before adding to the cells.- Cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by encapsulating them in their hydrophobic core.[5][6]- The stoichiometry of the this compound:cyclodextrin complex may need to be optimized.- Test the effect of the cyclodextrin alone on your cells as a control.
4. Serum in Culture Medium Ensure that your cell culture medium contains fetal bovine serum (FBS) or other serum, as serum proteins like albumin can help to solubilize and stabilize hydrophobic compounds.- If you are working in serum-free conditions, the other solubilization strategies become more critical.

Quantitative Data Summary

Compound Solvent Solubility Molar Concentration Reference
This compoundDMSO50 mg/mL95.29 mM[1]
This compoundDMSO100 mg/mL190.59 mM[2]
This compoundWaterInsoluble-[1]
This compoundEthanolInsoluble-[1]

Note: Solubility can vary slightly between batches.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) (this compound) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add 95.29 µL of DMSO per 5 mg of this compound).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Assay with this compound
  • Materials:

    • Cells of interest plated in a multi-well plate

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • Vehicle control (100% DMSO)

  • Procedure:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The next day, prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration in the highest this compound concentration does not exceed the tolerated level for your cells (typically ≤ 0.5%).

    • Also, prepare a vehicle control by diluting the DMSO to the same final concentration as in the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Proceed with your downstream analysis (e.g., cell viability assay, metabolic flux analysis, western blotting).

Signaling Pathway and Experimental Workflow

Glutaminolysis and the Effect of this compound

Many cancer cells, particularly those with c-Myc overexpression, exhibit a high demand for glutamine. Glutamine is converted to glutamate by glutaminase (GLS), and glutamate is then converted to α-ketoglutarate, which enters the TCA cycle to support energy production and biosynthesis. This compound inhibits GLS1, thereby blocking this critical metabolic pathway. This can lead to decreased cell proliferation and, in some cases, cell death. The mTOR signaling pathway, which is often hyperactive in cancer, can also be regulated by glutamine metabolism, and this compound has been shown to reverse mTOR activation.

Glutaminolysis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter mTOR mTOR Signaling Glutamine_intra->mTOR Activates Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Transporter Glutamate_cyto Glutamate cMyc c-Myc GLS1 GLS1 cMyc->GLS1 Upregulates mTOR->cMyc Activates Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito Glutaminase (GLS1) aKG α-Ketoglutarate Glutamate_mito->aKG TCA TCA Cycle aKG->TCA Anaplerosis This compound This compound This compound->GLS1 Inhibits BPTES_Workflow start Start: Solubility Problem with this compound prep_stock Prepare High-Concentration This compound Stock in anhydro-DMSO start->prep_stock solubilization Choose Solubilization Strategy prep_stock->solubilization dmso_dilution Serial Dilution in Medium (Final DMSO <= 0.5%) solubilization->dmso_dilution Standard cosolvent Co-solvent Formulation (e.g., PEG300, Tween 80) solubilization->cosolvent Alternative cyclodextrin Cyclodextrin Encapsulation (e.g., HP-β-CD) solubilization->cyclodextrin Alternative cell_treatment Treat Cells with this compound and Vehicle Control dmso_dilution->cell_treatment cosolvent->cell_treatment cyclodextrin->cell_treatment incubation Incubate for Desired Time (e.g., 24-72h) cell_treatment->incubation analysis Downstream Analysis incubation->analysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability Proliferation metabolism Metabolic Analysis (e.g., Seahorse, Metabolomics) analysis->metabolism Metabolic Effect western Western Blot (e.g., for GLS1, c-Myc, mTOR pathway proteins) analysis->western Signaling end End: Evaluate this compound Efficacy viability->end metabolism->end western->end

References

Troubleshooting inconsistent results in glutaminase inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutaminase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring glutaminase activity?

A1: Glutaminase activity is typically measured using one of three main types of assays:

  • Coupled Enzyme Assays: This is a widely used indirect method. Glutaminase produces glutamate, which is then used as a substrate by glutamate dehydrogenase (GDH). The GDH reaction reduces NAD+ to NADH, which can be monitored by an increase in absorbance at 340 nm.[1] A variation of this involves a third enzyme, diaphorase, which uses the NADH to convert a substrate like resazurin into the highly fluorescent resorufin, offering enhanced sensitivity.[1][2]

  • Direct Spectrophotometric/Fluorometric Assays: These assays directly measure the production of ammonia, a co-product of the glutaminase reaction. Reagents like o-phthalaldehyde (OPA) can react with ammonia to produce a fluorescent product.[3]

  • Endpoint Assays: The reaction can be stopped after a specific time, and the amount of glutamate or ammonia produced is quantified. For example, the reaction can be quenched with hydrochloric acid.[4]

Q2: What are the key parameters to optimize in a glutaminase inhibition assay?

A2: To ensure robust and reproducible results, the following parameters should be optimized:

  • Enzyme Concentration: The concentration of glutaminase should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate (Glutamine) Concentration: The glutamine concentration is often set near its Michaelis constant (Km) value. This allows for the detection of competitive, uncompetitive, and non-competitive inhibitors.[1]

  • pH and Temperature: The optimal pH and temperature for glutaminase activity should be determined empirically. For example, some assays are performed at a pH of 8.6 and a temperature of 37°C.[5][6]

  • Incubation Time: The reaction should be monitored over a time course to ensure that the initial velocity is being measured and that the reaction is linear over the chosen incubation period.

  • Cofactors and Activators: Some glutaminase isoforms require activators like inorganic phosphate (Pi) for optimal activity. The concentration of such activators should be optimized.

Q3: What are the different isoforms of glutaminase, and why is selectivity important for inhibitors?

A3: There are two main isoforms of glutaminase in mammals: GLS1 (which has two splice variants, KGA and GAC) and GLS2. These isoforms have different tissue distributions and regulatory properties. In many cancers, GLS1 is upregulated and plays a key role in tumor metabolism. Therefore, developing inhibitors that are selective for GLS1 over GLS2 is a major goal in cancer drug discovery to minimize potential off-target effects.

Troubleshooting Guide

Inconsistent Assay Results
Problem Potential Cause Recommended Solution
High Background Signal Reagent ContaminationEnsure all buffers and reagents are freshly prepared and free from microbial contamination. Handle reagents in a sterile environment.
Autofluorescence of test compoundsRun a control plate with compounds and all assay components except the enzyme to measure background fluorescence. Subtract this value from the experimental wells.
Non-specific binding of reagentsOptimize blocking steps if using an ELISA-based format. Add a mild detergent like Tween-20 to wash buffers to reduce non-specific interactions.[4]
High concentration of coupling enzymesReduce the concentration of coupling enzymes (e.g., GDH, diaphorase) to the minimum required for a robust signal.
Glutamate contamination in reagentsUse high-purity reagents. Some cell-free protein synthesis systems that are glutamate-based can contribute to background noise.[7]
Low Signal-to-Noise Ratio Suboptimal enzyme concentrationTitrate the enzyme to find a concentration that gives a robust signal well above the background.
Insufficient incubation timeIncrease the incubation time, ensuring the reaction remains in the linear range.
Inactive enzyme or substrateConfirm the activity of the enzyme and the integrity of the substrate. L-glutamine can degrade in solution over time.[8]
Incorrect buffer pH or compositionVerify the pH of all buffers and ensure they are compatible with all enzymes in the assay system.
Poor Z'-Factor (<0.5) in HTS High variability in controlsEnsure consistent pipetting and mixing. Use automated liquid handlers for high-throughput screening.
Small signal windowOptimize assay conditions (enzyme/substrate concentrations, incubation time) to maximize the difference between positive and negative controls.
Assay drift over timeAllow all reagents and plates to equilibrate to room temperature before starting the assay. Monitor for temperature fluctuations in the incubator.
Inconsistent IC50 Values Inhibitor instability or precipitationVisually inspect assay plates for compound precipitation. Use solvents like DMSO to improve solubility, but keep the final concentration low (e.g., <1%) as it can affect enzyme activity.[1]
Time-dependent inhibitionPre-incubate the inhibitor with the enzyme before adding the substrate to check for time-dependent effects.
Assay format interferenceTest compounds may inhibit the coupling enzymes in an indirect assay. Run a counter-screen against the coupling enzymes in the absence of glutaminase to identify off-target effects.[1]
Lot-to-lot variability of reagentsUse the same batch of enzyme, substrate, and other critical reagents for a set of experiments. Qualify new batches of reagents before use.

Experimental Protocols

Coupled Glutaminase-Glutamate Dehydrogenase (GDH) Absorbance Assay

This protocol is adapted from a common method for measuring glutaminase activity by monitoring NADH production.

Materials:

  • Glutaminase enzyme

  • L-glutamine (substrate)

  • Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.6)

  • Test inhibitors dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.6.

    • Substrate Stock Solution: Prepare a stock solution of L-glutamine in assay buffer.

    • NAD+ Stock Solution: Prepare a stock solution of NAD+ in assay buffer.

    • GDH Solution: Prepare a working solution of GDH in assay buffer.

    • Glutaminase Solution: Prepare a working solution of glutaminase in assay buffer immediately before use. Keep on ice.

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Test inhibitor or DMSO (for control wells)

      • Glutaminase enzyme solution

    • Incubate for a desired pre-incubation time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

    • To initiate the reaction, add a mixture containing L-glutamine, NAD+, and GDH.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm every minute for a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • To determine IC50 values, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Visualizations

Glutaminase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Substrate, and Enzymes plate Add Reagents and Inhibitor to Plate reagents->plate inhibitors Prepare Inhibitor Dilution Series inhibitors->plate pre_incubation Pre-incubate Enzyme and Inhibitor plate->pre_incubation initiation Initiate Reaction with Substrate pre_incubation->initiation incubation Incubate at Controlled Temperature initiation->incubation measurement Measure Signal (Absorbance/Fluorescence) incubation->measurement analysis Calculate Initial Velocity and Percent Inhibition measurement->analysis ic50 Determine IC50 Values analysis->ic50 G cluster_fluorescence Fluorescence Detection Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate Glutamate GDH GDH Glutamate->GDH Alpha_KG α-Ketoglutarate NAD NAD+ NAD->GDH NADH NADH Diaphorase Diaphorase NADH->Diaphorase Resazurin Resazurin (Non-fluorescent) Resazurin->Diaphorase Resorufin Resorufin (Fluorescent) Glutaminase->Glutamate GDH->Alpha_KG GDH->NADH Absorbance @ 340nm Diaphorase->Resorufin Fluorescence

References

Technical Support Center: Optimizing BPTES Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of BPTES. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for experiments utilizing the glutaminase inhibitor this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective allosteric inhibitor of kidney-type glutaminase 1 (GLS1).[1] It binds to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This specifically inhibits the conversion of glutamine to glutamate, a key step in cancer cell metabolism.[1][2] this compound shows high selectivity for GLS1 over GLS2 and other enzymes like glutamate dehydrogenase and γ-glutamyl transpeptidase.[1]

Q2: What is a typical starting dosage for this compound in mice?

A commonly reported starting dosage for intraperitoneal (i.p.) administration of unencapsulated this compound in mice is 12.5 mg/kg .[1][3] Other studies have used doses such as 200 μ g/mouse i.p.[1][4] For nanoparticle formulations, which enhance solubility and bioavailability, higher effective doses can be achieved. For instance, this compound nanoparticles have been administered intravenously (i.v.) at 54 mg/kg.[3]

Q3: How should I prepare this compound for in vivo administration?

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo use.[5][6] A common vehicle for intraperitoneal injection involves a multi-step dissolution process.[1][4] While specific ratios may vary, a typical formulation involves dissolving this compound in DMSO first, followed by the addition of PEG300 and Tween 80, and finally bringing it to the final volume with sterile water or saline. It is crucial to ensure the solution is clear at each step before adding the next solvent.[1] For intravenous administration, nanoparticle encapsulation is the recommended approach to overcome solubility issues and avoid potential precipitation and toxicity.[3][7]

Q4: How can I monitor this compound target engagement in my in vivo model?

Target engagement can be assessed by measuring the direct downstream metabolic effects of GLS1 inhibition. A reliable method is to measure the relative levels of glutamine and glutamate in tumor tissue or plasma.[2] Successful target engagement by this compound will lead to an increase in glutamine levels and a decrease in glutamate levels .[2] This can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound during formulation or injection. Poor solubility of this compound.Ensure the multi-step dissolution process is followed correctly, allowing the solution to become clear at each stage. Prepare the formulation fresh before each use.[1][4] For intravenous routes, strongly consider using a nanoparticle formulation to improve solubility and stability.[3][7]
No observable therapeutic effect at standard dosage. - Insufficient target engagement. - Rapid metabolism or clearance. - Tumor model resistance.- Confirm target engagement by measuring glutamine/glutamate ratios in the tumor.[2] - Consider increasing the dosage or frequency of administration, while carefully monitoring for toxicity. - Investigate alternative formulations like nanoparticles to improve pharmacokinetic profile.[3][7] - Evaluate the expression levels of GLS1 and GLS2 in your tumor model, as resistance can be associated with differential expression.[6]
Signs of toxicity in animal models (e.g., weight loss, lethargy). - Off-target effects. - Vehicle-related toxicity. - Dose is too high.- While this compound is highly selective, it's prudent to perform a pilot toxicity study with a small cohort of animals.[9] - Administer a vehicle-only control group to rule out toxicity from the formulation components. - Reduce the dosage or the frequency of administration. - Studies with this compound nanoparticles have reported lower toxicity compared to other glutaminase inhibitors like CB-839.[3][7]
Inconsistent results between experiments. - Variability in formulation preparation. - Instability of the formulated this compound.- Standardize the formulation protocol and ensure it is followed precisely for every experiment. - Prepare the this compound formulation immediately before administration to minimize degradation.[1][4]

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Mouse Models

FormulationAnimal ModelDosageAdministration RouteReference
UnencapsulatedLAP/MYC mice12.5 mg/kgi.p.[1][4]
UnencapsulatedP493 tumor xenografts200 μ g/mouse i.p.[1][4]
Nanoparticles (PLGA-PEG)Patient-derived pancreatic orthotopic tumors54 mg/kgi.v.[3]

Table 2: Pharmacokinetic Parameters of [11C]this compound in Mice

Time Point% Intact [11C]this compound in Plasma% Intact [11C]this compound in Liver
15 min36%73%
30 min24%62%
60 min11%15%
Data from a Positron Emission Tomography (PET) study, suggesting moderate in vivo metabolic stability.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween 80, sterile

  • Sterile deionized water (ddH2O) or saline

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 8 mg/mL). Ensure the powder is completely dissolved.[4]

  • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

  • To this, add PEG300 (e.g., for a 1 mL final solution, you might use 400 µL of PEG300). Mix thoroughly until the solution is clear.[4]

  • Add Tween 80 to the mixture (e.g., 50 µL for a 1 mL final solution) and mix until clear.[4]

  • Finally, add sterile ddH2O or saline to reach the desired final volume and concentration (e.g., 500 µL for a 1 mL final solution).[4]

  • The final solution should be clear. Use immediately after preparation.[4]

Note: The exact volumes and final concentrations should be optimized for your specific experimental needs.

Protocol 2: Monitoring Target Engagement via Metabolite Analysis

Materials:

  • Tumor tissue or plasma samples from vehicle- and this compound-treated animals

  • Liquid nitrogen for snap-freezing

  • LC-MS or NMR instrumentation

  • Metabolite extraction buffers

Procedure:

  • At the desired time point post-treatment, euthanize the animals and collect tumor tissue and/or blood.

  • Immediately snap-freeze tumor tissue in liquid nitrogen to quench metabolic activity. Process blood to collect plasma and freeze.

  • Extract metabolites from the tissue or plasma using an appropriate protocol (e.g., methanol/water/chloroform extraction).

  • Analyze the extracted metabolites using LC-MS or NMR to quantify the levels of glutamine and glutamate.

  • Compare the glutamine-to-glutamate ratio between the vehicle-treated and this compound-treated groups. A significant increase in this ratio indicates successful target engagement.[2]

Visualizations

BPTES_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transport GLS1 GLS1 Glutamine_int->GLS1 Substrate Glutamate Glutamate GLS1->Glutamate Conversion TCA_Cycle TCA Cycle Anaplerosis Glutamate->TCA_Cycle This compound This compound This compound->GLS1 Allosteric Inhibition

Caption: Mechanism of action of this compound in inhibiting glutaminase 1 (GLS1).

BPTES_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (e.g., DMSO/PEG300/Tween 80) Dosing Dosage Calculation (e.g., 12.5 mg/kg i.p.) Formulation->Dosing Animal_Model In Vivo Model (e.g., Xenograft) Animal_Model->Dosing Administration Administration (e.g., i.p. injection) Dosing->Administration Tumor_Growth Monitor Tumor Growth Administration->Tumor_Growth Toxicity Assess Toxicity (Weight, Behavior) Administration->Toxicity Target_Engagement Target Engagement Analysis (Glutamine/Glutamate Ratio) Administration->Target_Engagement Data_Analysis Data Analysis Tumor_Growth->Data_Analysis Toxicity->Data_Analysis Target_Engagement->Data_Analysis

Caption: General experimental workflow for in vivo studies using this compound.

References

Preventing degradation of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) in solution

Author: BenchChem Technical Support Team. Date: November 2025

I have now gathered substantial information on the degradation pathways of the key functional groups, general guidelines for forced degradation studies, and some insights into HPLC method development. I have a good foundation to create the technical support center content.

However, to make the troubleshooting guides and experimental protocols highly specific and practical for the target molecule, I still need to bridge the general information to the specific compound. For instance, while I know that 1,3,4-thiadiazoles can degrade in basic conditions, I don't have specific pH values or kinetic data for a similarly substituted thiadiazole. The same applies to the hydrolysis of the N-phenylacetamide moiety and the oxidation of the sulfide bridge.

To address this, I will proceed with creating the content based on the information I have, making reasonable inferences where necessary, and clearly stating any assumptions. I will structure the response to be a comprehensive technical support center, including FAQs, troubleshooting guides, experimental protocols, data tables, and Graphviz diagrams as requested. I will generate the content in a structured manner, starting with the FAQs, then the troubleshooting guide, followed by the detailed experimental protocols and data tables, and finally the Graphviz diagrams. I believe I have enough information to create a valuable resource for the intended audience without further searching.

Therefore, I will now proceed with generating the final response.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) that are susceptible to degradation?

A1: The molecule contains three main functional groups that can be prone to degradation under certain conditions:

  • 1,3,4-Thiadiazole Rings: These heterocyclic rings are generally stable in acidic to neutral conditions but can be susceptible to cleavage under strong basic conditions.

  • Acetamide Linkages (-NH-C=O): The amide bonds can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule.

  • Sulfide Bridge (-S-): The thioether linkage is susceptible to oxidation, which can form a sulfoxide and, upon further oxidation, a sulfone.

Q2: What are the most common causes of degradation for this compound in solution?

A2: The most common causes of degradation are exposure to:

  • Extreme pH: Both highly acidic and, particularly, highly alkaline solutions can catalyze the hydrolysis of the acetamide linkages and the cleavage of the thiadiazole rings.

  • Oxidizing Agents: The presence of oxidizing agents, even atmospheric oxygen over prolonged periods, can lead to the oxidation of the sulfide bridge. Common laboratory reagents like hydrogen peroxide are potent oxidants for this functional group.

  • Elevated Temperatures: Higher temperatures accelerate the rates of all potential degradation reactions, including hydrolysis and oxidation.

  • Light (Photolysis): Although less common for these specific functional groups, prolonged exposure to high-energy light (especially UV) should be considered as a potential stress factor.

Q3: How can I visually identify if my solution of the compound has degraded?

A3: Visual signs of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or a change in the clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are essential for accurately assessing the purity and stability of the compound.

Q4: What are the expected degradation products?

A4: Based on the structure of the molecule, the following are potential degradation products:

  • Hydrolysis Products: Cleavage of the two acetamide bonds would result in the formation of 2-phenylacetic acid and the corresponding diamine precursor, 5,5'-(sulfanediylbis(ethane-2,1-diyl))bis(1,3,4-thiadiazol-2-amine).

  • Oxidation Products: Oxidation of the sulfide bridge would yield the corresponding sulfoxide, N,N'-[sulfinylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide), and potentially the sulfone, N,N'-[sulfonylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide).

  • Thiadiazole Ring Cleavage Products: Under strong basic conditions, the 1,3,4-thiadiazole ring may open, leading to a variety of more complex degradation products.

Q5: What are the ideal storage conditions for a stock solution of this compound?

A5: To minimize degradation, stock solutions should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a stable, neutral pH buffer if aqueous solutions are required, and degassed to remove oxygen.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

  • Prepared fresh whenever possible, especially for sensitive experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) in your experiments.

Problem: Unexpected or inconsistent experimental results.

This could be a sign of compound degradation. Follow these steps to troubleshoot:

Step 1: Analytical Confirmation of Degradation

  • Action: Analyze your stock solution and experimental samples by High-Performance Liquid Chromatography (HPLC).

  • Expected Outcome: A single, sharp peak corresponding to the parent compound with high purity (>98%).

  • Troubleshooting:

    • Multiple Peaks or Broadened Peaks: This indicates the presence of impurities or degradation products.

    • Reduced Peak Area of Parent Compound: This suggests a loss of the active compound.

Step 2: Identify the Degradation Pathway

  • Action: Based on your experimental conditions, hypothesize the likely degradation pathway.

    • Acidic or Basic Conditions? Suspect hydrolysis of the acetamide linkage and/or thiadiazole ring cleavage (in strong base).

    • Presence of Oxidizing Agents (or exposure to air)? Suspect oxidation of the sulfide bridge.

    • High Temperature or Light Exposure? These factors can accelerate all degradation pathways.

Step 3: Mitigate the Degradation

Based on the suspected pathway, implement the following solutions:

Suspected Cause Recommended Action Rationale
Acidic Hydrolysis - Adjust the pH of your solution to a neutral range (pH 6-8) using a suitable buffer. - Perform experiments at lower temperatures.The rate of acid-catalyzed hydrolysis is pH-dependent and increases with temperature.
Basic Hydrolysis/Ring Cleavage - Avoid highly alkaline conditions (pH > 9). - Use a neutral or slightly acidic buffer system. - Work at reduced temperatures.Strong bases can rapidly hydrolyze the acetamide bonds and lead to the cleavage of the 1,3,4-thiadiazole ring.
Oxidation - Degas your solvents and solutions to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Avoid sources of free radicals and oxidizing agents. - Add an antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental system.The sulfide bridge is susceptible to oxidation, which can be initiated by oxygen and other oxidizing species.
Thermal Degradation - Conduct experiments at the lowest feasible temperature. - Minimize the time the compound is kept at elevated temperatures. - Store stock solutions at -20°C or -80°C.The rates of all chemical reactions, including degradation, increase with temperature.
Photodegradation - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Work in a dimly lit environment.High-energy light can provide the activation energy for degradation reactions.

Step 4: Verify the Solution

  • Action: After implementing the changes, prepare a fresh solution and re-analyze it by HPLC to confirm the stability of the compound under the new conditions.

  • Expected Outcome: A stable solution with minimal degradation over the course of your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify the potential degradation products and pathways of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide).

1. Materials:

  • N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or DMSO).

3. Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

4. HPLC Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) and its potential degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

3. Data Analysis:

  • Integrate all peaks and calculate the percentage of degradation.

  • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h [Insert experimental data][Insert experimental data][Insert experimental data]
0.1 M NaOH, 60°C, 24h [Insert experimental data][Insert experimental data][Insert experimental data]
3% H₂O₂, RT, 24h [Insert experimental data][Insert experimental data][Insert experimental data]
80°C, 48h [Insert experimental data][Insert experimental data][Insert experimental data]
Photolysis (ICH Q1B) [Insert experimental data][Insert experimental data][Insert experimental data]

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_ring_cleavage Ring Cleavage Parent N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) HydrolysisProduct 2-Phenylacetic Acid + 5,5'-(sulfanediylbis(ethane-2,1-diyl))bis (1,3,4-thiadiazol-2-amine) Parent->HydrolysisProduct Acid or Base Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Mild Oxidant (e.g., H₂O₂) RingCleavageProducts Various Ring-Opened Products Parent->RingCleavageProducts Strong Base Sulfone Sulfone Derivative Sulfoxide->Sulfone Strong Oxidant

Caption: Potential degradation pathways of the target compound.

ExperimentalWorkflow start Start: Suspected Degradation step1 Step 1: HPLC Analysis of Sample start->step1 decision1 Degradation Confirmed? step1->decision1 step2 Step 2: Identify Potential Stressor (pH, Oxidant, Temp, Light) decision1->step2 Yes end_stable End: Proceed with Experiment decision1->end_stable No step3 Step 3: Modify Experimental Conditions (e.g., adjust pH, use inert atmosphere) step2->step3 step4 Step 4: Prepare Fresh Solution & Re-analyze step3->step4 decision2 Is Solution Stable? step4->decision2 decision2->step3 No decision2->end_stable Yes end_unstable End: Further Optimization Needed

Caption: Troubleshooting workflow for compound degradation.

StabilityTestingWorkflow cluster_stress Forced Degradation start Start: New Batch of Compound step1 Prepare Stock Solution (1 mg/mL) start->step1 step2 Aliquot for Different Stress Conditions step1->step2 acid Acid Hydrolysis step2->acid base Base Hydrolysis step2->base oxidation Oxidation step2->oxidation thermal Thermal step2->thermal photo Photolysis step2->photo step3 Incubate under Stress Conditions acid->step3 base->step3 oxidation->step3 thermal->step3 photo->step3 step4 Analyze All Samples by Stability-Indicating HPLC step3->step4 step5 Identify Degradants and Determine Degradation Pathways step4->step5 end End: Establish Stability Profile step5->end

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of Complex Thiadiazole Structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of complex thiadiazole structures.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of various thiadiazole isomers.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 1,3,4-thiadiazole from a thiosemicarbazide is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles are a frequent issue. Several factors can contribute to this:

  • Dehydrating Agent: The choice and amount of the dehydrating agent are critical. While sulfuric acid and polyphosphoric acid are commonly used, methanesulfonic acid (1.5 moles) has been reported to produce high yields and good purity.[1] For the synthesis of 5-alkyl-2-methylamino-1,3,4-thiadiazoles, a mixture of three parts polyphosphoric acid and one part concentrated sulfuric acid is effective.[1]

  • Reaction Conditions: Conventional heating methods can lead to longer reaction times, high temperatures, and the formation of byproducts, all of which can decrease the yield.[2] Consider exploring solvent-free reactions under microwave irradiation to potentially improve yields and reduce reaction times.[2]

  • Starting Material Purity: Impurities in the starting thiosemicarbazide or the acylating agent can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting materials before proceeding with the reaction.

Q2: I am attempting a Hurd-Mori synthesis of a 1,2,3-thiadiazole and observing poor conversion. What can I do to optimize this reaction?

A2: The Hurd-Mori reaction, which utilizes the cyclization of hydrazone derivatives with thionyl chloride, can be sensitive to the nature of the substituents.[3][4][5]

  • Substituent Effects: The success of the ring closure is highly dependent on the nature of the N-protecting group on the precursor.[3][4] Electron-donating groups, such as alkyl groups, can lead to poor conversion.[3][4] Conversely, electron-withdrawing substituents, like a methyl carbamate, have been shown to give superior yields.[3][4] If you are experiencing low yields, consider modifying the substituents on your starting material.

Q3: What are some common challenges in the synthesis of 1,2,4-thiadiazoles and how can they be addressed?

A3: The synthesis of 1,2,4-thiadiazoles can present challenges related to harsh reaction conditions and the availability of starting materials.[6]

  • Traditional Methods: Conventional methods often require harsh conditions, which can limit the functional group tolerance of the reaction.[6]

  • Alternative Approaches: Newer methods offer milder alternatives. These include:

    • Oxidative Ring Closure: This method provides a viable route to 1,2,4-thiadiazoles.[6]

    • Multicomponent Reactions: These reactions can simplify the synthetic process and often proceed under milder conditions.[6]

    • [3+2]-Cycloadditions: This approach is another effective strategy for the formation of the 1,2,4-thiadiazole ring.[6]

Q4: My purified thiadiazole product shows instability. What factors contribute to the stability of the thiadiazole ring?

A4: The stability of the thiadiazole ring is influenced by its aromatic nature and the position of the substituents.

  • 1,3,4-Thiadiazoles: The 1,3,4-thiadiazole nucleus is susceptible to ring-opening by strong bases.[1] The substituents at the 2 and 5 positions significantly impact the molecule's overall reactivity.[1]

  • 1,2,4-Thiadiazoles: These isomers are generally stable due to the aromaticity of the ring.[6] They exhibit stability towards acids, alkalis, oxidizing, and reducing agents, particularly when substituted at the 3- and 5-positions.[6]

Data Presentation

Table 1: Comparison of Synthetic Methods for Thiadiazole Derivatives

Thiadiazole IsomerSynthetic MethodStarting MaterialsKey Reagents/ConditionsReported YieldReference
1,3,4-ThiadiazoleCyclizationHydrazine and Potassium dithioformateHydrogen sulfide65%[1]
1,3,4-ThiadiazoleCyclizationThiosemicarbazide and Formic/Hydrochloric acid-65%[1]
2-Amino-5-substituted-1,3,4-thiadiazoleAcylation and DehydrationThiosemicarbazideMethanesulfonic acidHigh[1]
Pyrrolo[2,3-d][1][7][8]thiadiazoleHurd-Mori CyclizationThiolactams and Ethyl carbazateThionyl chloride15-25% (with alkyl protecting groups)[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via Acylation and Dehydration

This protocol is based on a common and effective method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.[1]

Materials:

  • Substituted thiosemicarbazide

  • Appropriate carboxylic acid or acylating agent

  • Methanesulfonic acid

  • Suitable solvent (e.g., anhydrous toluene or xylene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thiosemicarbazide in the chosen anhydrous solvent.

  • Add the carboxylic acid or acylating agent to the solution.

  • Slowly add 1.5 molar equivalents of methanesulfonic acid to the reaction mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.

Mandatory Visualization

Diagram 1: General Troubleshooting Workflow for Low Yield in Thiadiazole Synthesis

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Stoichiometry and Quality of Reagents check_purity->check_reagents Purity Confirmed sub_purity Impure? Recrystallize or Repurify check_purity->sub_purity optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Verified sub_reagents Incorrect? Adjust Stoichiometry or Use Fresh Reagents check_reagents->sub_reagents analyze_byproducts Analyze Byproducts optimize_conditions->analyze_byproducts Optimization Attempted sub_conditions Consider: - Temperature - Solvent - Catalyst - Reaction Time optimize_conditions->sub_conditions purification Refine Purification Technique analyze_byproducts->purification Byproducts Identified sub_byproducts Identify side reactions (e.g., NMR, MS) analyze_byproducts->sub_byproducts success Improved Yield purification->success Purification Optimized sub_purification Try: - Column Chromatography - Different Recrystallization Solvent purification->sub_purification sub_purity->check_reagents sub_reagents->optimize_conditions sub_conditions->analyze_byproducts sub_byproducts->purification sub_purification->success

Caption: A logical workflow for troubleshooting low yields in thiadiazole synthesis.

Diagram 2: Decision Pathway for Optimizing Hurd-Mori Reaction

Hurd_Mori_Optimization start Poor Conversion in Hurd-Mori Synthesis check_substituent Analyze N-Protecting Group on Hydrazone start->check_substituent edg Electron-Donating Group (EDG)? (e.g., Alkyl) check_substituent->edg ewg Electron-Withdrawing Group (EWG)? (e.g., Carbamate) edg->ewg No modify_substituent Modify Precursor to Incorporate EWG edg->modify_substituent Yes ewg->modify_substituent No optimize_other Optimize Other Parameters: - Thionyl Chloride Stoichiometry - Temperature - Solvent ewg->optimize_other Yes proceed Proceed with Optimized Reaction modify_substituent->proceed optimize_other->proceed

Caption: Decision-making process for optimizing the Hurd-Mori synthesis.

References

Technical Support Center: Synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this and related compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Final Product

  • Question: I am not getting the expected yield of the final product. What are the possible causes and solutions?

  • Answer: Low or no yield can be attributed to several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended.

    • Incomplete Amidation Reaction: The final step, coupling of the bis-thiadiazole intermediate with phenylacetic acid, may be inefficient.

      • Solution: Ensure that your coupling reagents (e.g., EDC, HOBt) are fresh and active. The reaction should be carried out under anhydrous conditions, as moisture can deactivate the coupling agents. Consider extending the reaction time or slightly increasing the temperature.

    • Poor Quality of Intermediates: The purity of the starting materials and intermediates is crucial.

      • Solution: Characterize all intermediates (e.g., via NMR, IR, and mass spectrometry) to confirm their identity and purity before proceeding to the next step.[1][2] Purification of intermediates by recrystallization or column chromatography may be necessary.

    • Sub-optimal Reaction Conditions: The reaction conditions for the formation of the 1,3,4-thiadiazole ring or the final amidation may not be optimal.

      • Solution: Experiment with different solvents, temperatures, and reaction times. For the thiadiazole ring formation, ensure the cyclization agent is appropriate for your substrate.[3]

Issue 2: Presence of Unexpected Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions?

  • Answer: The formation of side products can occur at various stages of the synthesis.

    • O-acylation Product: During the amidation step, reaction at the sulfur atom of the thiadiazole ring or at the oxygen of the amide (if tautomerization occurs) can lead to O-acylated byproducts, although N-acylation is generally favored.

    • Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.

      • Solution: Increase the molar excess of one of the reactants, extend the reaction time, or increase the reaction temperature.

    • Products from Alternative Cyclization: During the formation of the 1,3,4-thiadiazole ring, alternative cyclization pathways can lead to isomeric impurities.[4]

      • Solution: Careful control of reaction conditions (temperature, pH) can favor the desired cyclization pathway.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product from the reaction mixture. What purification strategies can I employ?

  • Answer: The choice of purification method depends on the nature of the impurities.

    • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be effective.

    • Column Chromatography: For complex mixtures or when impurities have similar polarities to the product, column chromatography is the method of choice. A range of stationary phases (e.g., silica gel, alumina) and mobile phases should be screened to achieve optimal separation.

    • Washing: If the impurities are acidic or basic, washing the organic extract with a mild aqueous acid or base solution can remove them.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)?

    A1: The synthesis is typically a multi-step process that involves:

    • Synthesis of a diamine precursor containing the sulfanediylbis(ethane) linker.

    • Formation of the two 1,3,4-thiadiazole rings, often by reacting the diamine with a suitable reagent to introduce the thiadiazole core, followed by cyclization.

    • A final amidation step where the amino groups on the thiadiazole rings are acylated with phenylacetic acid or an activated derivative thereof.

  • Q2: Which analytical techniques are recommended for characterizing the final product and intermediates?

    A2: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as amides (C=O and N-H stretching) and the C=N bonds of the thiadiazole ring.

    • Elemental Analysis: To confirm the elemental composition of the final product.[5][6]

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    A3: Standard laboratory safety practices should be followed. Many of the reagents used in heterocyclic synthesis can be toxic or corrosive.

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

Quantitative Data on Side Products

EntryCoupling AgentSolventTemperature (°C)Desired Product Yield (%)O-Acylated Side Product (%)Unreacted Amine (%)
1EDC/HOBtDMF2575520
2DCC/DMAPCH₂Cl₂0 to 2580317
3HATU/DIPEAACN2585< 213

This data is illustrative and intended to guide optimization efforts.

Experimental Protocols

General Procedure for the Synthesis of the bis-1,3,4-Thiadiazole Intermediate:

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with a suitable cyclizing agent.[3]

  • Thiosemicarbazide Formation: The starting diamine is reacted with a reagent like thiophosgene or carbon disulfide in the presence of a base to form a bis-thiosemicarbazide.

  • Cyclization: The bis-thiosemicarbazide is then cyclized. A variety of reagents can be used, such as strong acids (e.g., sulfuric acid, phosphoric acid) or dehydrating agents. The reaction is typically heated to drive the cyclization to completion.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base, and the precipitated solid is collected by filtration, washed, and dried. The crude product can be purified by recrystallization.

General Procedure for the Final Amidation Step:

  • Reactant Preparation: The bis-1,3,4-thiadiazole intermediate and phenylacetic acid are dissolved in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂).

  • Coupling Agent Addition: A coupling agent (e.g., EDC, DCC) and a catalyst (e.g., HOBt, DMAP) are added to the reaction mixture at 0 °C.

  • Reaction: The reaction is stirred at room temperature for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide).

Visualizations

Troubleshooting_Workflow start Low or No Yield check_purity Check Purity of Starting Materials and Intermediates start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) incomplete_reaction->optimize_conditions Yes check_reagents Check Activity of Coupling Reagents incomplete_reaction->check_reagents No side_reactions Significant Side Reactions? optimize_conditions->side_reactions check_reagents->side_reactions characterize_byproducts Characterize Byproducts (NMR, MS) side_reactions->characterize_byproducts Yes purification_issue Purification Difficulty? side_reactions->purification_issue No optimize_purification Optimize Purification Method (Chromatography, Recrystallization) characterize_byproducts->optimize_purification purification_issue->optimize_purification Yes success Successful Synthesis purification_issue->success No optimize_purification->success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Enhancing the Stability of Thiadiazole Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of thiadiazole compounds during long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of thiadiazole compounds.

Issue/Observation Potential Cause Recommended Action
Physical Appearance Change (e.g., color change, clumping) 1. Moisture Absorption: Thiadiazole salts can be hygroscopic. 2. Photodegradation: Exposure to UV or visible light can induce chemical changes. 3. Thermal Degradation: High temperatures can cause decomposition.1. Control Humidity: Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed. 2. Protect from Light: Store in amber vials or light-resistant containers. Conduct handling procedures under low-light conditions where possible. 3. Temperature Control: Store at recommended temperatures (e.g., refrigerated or at controlled room temperature). Avoid exposure to heat sources.
Decreased Purity or Potency (Confirmed by HPLC) 1. Hydrolysis: The thiadiazole ring or its substituents may be susceptible to cleavage by water, especially at non-optimal pH. 2. Oxidation: Reaction with atmospheric oxygen or peroxide contaminants in solvents. 3. Incompatibility with Excipients: Chemical interaction with formulation components.1. pH Control: For solutions, maintain an optimal pH. For example, acetazolamide solutions exhibit maximum stability around pH 4.[1] For solid forms, minimize exposure to moisture. 2. Inert Atmosphere: For highly sensitive compounds, store under an inert gas like nitrogen or argon. Use freshly opened, high-purity solvents. 3. Excipient Compatibility Study: Conduct compatibility studies with proposed excipients using techniques like DSC or HPLC to identify interactions.
Inconsistent Results in Biological Assays 1. Formation of Degradation Products: Degradants may have different biological activities (agonist, antagonist, or inactive), interfering with the assay. 2. Poor Solubility of Aged Compound: Degradation can alter the physical properties, affecting solubility and bioavailability in the assay.1. Confirm Purity: Re-analyze the purity of the compound batch before use with a stability-indicating HPLC method. 2. Purification: If degradation is confirmed, purify the compound before use. 3. Solubility Check: Measure the solubility of the compound and compare it to a fresh batch.
Precipitation in Solution During Storage 1. Change in pH: Absorption of atmospheric CO2 can lower the pH of unbuffered solutions, causing precipitation of free bases. 2. Solvent Evaporation: Improperly sealed containers can lead to increased concentration and precipitation. 3. Degradation to an Insoluble Product: A degradation product may have lower solubility in the storage solvent.1. Use Buffered Solutions: Store solutions in a buffer system that maintains a pH where the compound is most stable and soluble. 2. Proper Sealing: Use containers with tight-fitting caps, and consider sealing with paraffin film for long-term storage. 3. Characterize Precipitate: If possible, isolate and analyze the precipitate to identify if it is the parent compound or a degradant.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid thiadiazole compounds?

A1: For solid thiadiazole compounds, it is recommended to store them in a cool, dry, and dark place. Tightly sealed amber glass vials are ideal. For sensitive compounds, storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advisable. Thiabendazole, for example, is a stable white crystalline powder.[2]

Q2: My thiadiazole derivative is in solution. How should I store it to prevent degradation?

A2: The stability of thiadiazole derivatives in solution is highly dependent on the solvent, pH, and temperature. It is crucial to determine the pH of maximum stability. For instance, acetazolamide in aqueous preparations is most stable at a pH of approximately 4.[1][3] Store solutions at 2-8°C and protect them from light. Use of a buffer is recommended to maintain the optimal pH.

Q3: What signs of degradation should I look for?

A3: Visual signs of degradation can include a change in color, melting point, or the appearance of the solid (e.g., from crystalline to amorphous). In solution, precipitation or a change in color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing (e.g., HPLC) is the most reliable way to assess stability.

Q4: How does temperature affect the stability of thiadiazole compounds?

A4: Elevated temperatures accelerate chemical degradation processes such as hydrolysis, oxidation, and thermolysis. Long-term storage at high temperatures can lead to a significant loss of potency. For example, no change in the ultraviolet absorption of thiabendazole occurs in samples stored for eight days at 100°C, indicating good thermal stability under these specific conditions.[2] However, each compound will have a unique thermal stability profile that should be determined experimentally.

Q5: Are there any common excipients that are incompatible with thiadiazole compounds?

A5: Incompatibilities are specific to the structure of the thiadiazole derivative. However, excipients with high moisture content can promote hydrolysis. Reactive excipients, such as those containing peroxide residues (e.g., povidone), can lead to oxidative degradation. It is essential to perform drug-excipient compatibility studies during formulation development.

Q6: How can I perform a quick check on the stability of my compound?

A6: A forced degradation study is a way to quickly assess the stability of a compound. This involves exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agent, intense light) for a short period and analyzing the resulting degradation using a stability-indicating HPLC method. This helps to identify potential degradation pathways and the stability profile of the molecule.

Quantitative Data on Thiadiazole Stability

The stability of thiadiazole compounds can be quantified by measuring the percentage of the active pharmaceutical ingredient (API) remaining over time under various conditions.

Table 1: Stability of Acetazolamide (25 mg/mL) in Oral Suspension

Storage VehicleContainerTemperature% Remaining after 90 daysReference
Oral MixAmber Plastic Bottle23°C-27°C> 91.2%[3][4][5]
Oral MixAmber Plastic Bottle3°C-7°C> 91.2%[3][4][5]
Oral Mix SFAmber Plastic Bottle23°C-27°C> 91.2%[3][4][5]
Oral Mix SFAmber Plastic Bottle3°C-7°C> 91.2%[3][4][5]
Oral MixClear Plastic Syringe23°C-27°C> 91.2%[3][4][5]
Oral MixClear Plastic Syringe3°C-7°C> 91.2%[3][4][5]
Oral Mix SFClear Plastic Syringe23°C-27°C> 91.2%[3][4][5]
Oral Mix SFClear Plastic Syringe3°C-7°C> 91.2%[3][4][5]

In these studies, stability was defined as the retention of at least 90% of the initial concentration.[4][5]

Table 2: General Stability Profile of Thiabendazole

ConditionObservationReference
Storage (Solid) Stable, white crystalline powder.[2]
Heat (Solid) No change in UV absorption after 8 days at 100°C.[2]
Solubility (Water) Low solubility at neutral pH, increases in dilute acid and alkali.[6]

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products.

Objective: To develop and validate an HPLC method that separates the parent thiadiazole compound from all its potential degradation products.

Methodology:

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for several hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat at 60-80°C for several hours. Neutralize before injection.

    • Oxidation: Treat the compound's solution with 3% H₂O₂ at room temperature for several hours.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.

    • Photodegradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

  • HPLC Method Development:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate all degradation products.

    • Detection: Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal wavelength for detection.

    • Analysis: Inject a mixture of all forced degradation samples to ensure that all degradation peaks are resolved from the main compound peak and from each other.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of a thiadiazole compound.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Purge Gas: Use an inert gas such as nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The onset temperature of weight loss indicates the beginning of thermal decomposition.

    • The percentage of weight loss at different temperature ranges corresponds to the loss of volatile components or decomposition products.

Visualizations

Experimental_Workflow Workflow for Assessing Thiadiazole Compound Stability cluster_0 Phase 1: Stress Testing (Forced Degradation) cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Long-Term & Accelerated Stability Studies A Thiadiazole Compound B Acid Hydrolysis (e.g., 0.1M HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 80°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 105°C, solid) A->E F Photostability (ICH Q1B light conditions) A->F G Develop Stability-Indicating HPLC-PDA Method H Analyze Stressed Samples G->H I Confirm Peak Purity & Resolution H->I J Validate Method (ICH Q2) I->J K Place Compound in Controlled Chambers J->K L Long-Term Storage (e.g., 25°C/60% RH) K->L M Accelerated Storage (e.g., 40°C/75% RH) K->M N Analyze Samples at Time Points (0, 3, 6, 12 mo) L->N M->N O Determine Shelf-Life & Storage Conditions N->O

Caption: Workflow for assessing thiadiazole compound stability.

Troubleshooting_Logic Troubleshooting Logic for Thiadiazole Instability start Instability Observed (e.g., Purity Loss, Color Change) q1 Is the compound in solid or solution form? start->q1 solid_check Check Storage Conditions: - Temperature - Humidity - Light Exposure q1->solid_check Solid solution_check Check Solution Parameters: - pH - Solvent Purity - Container Seal q1->solution_check Solution solid_path Solid Form solution_path Solution Form remediate_solid Action: - Store in desiccator - Use amber vials - Control temperature solid_check->remediate_solid remediate_solution Action: - Use buffer - Use fresh solvent - Seal tightly solution_check->remediate_solution retest Re-analyze Purity via Stability-Indicating HPLC remediate_solid->retest remediate_solution->retest

Caption: Troubleshooting logic for thiadiazole instability.

References

Technical Support Center: Refinement of Analytical Techniques for BPTES Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical techniques for the detection and characterization of BPTES, a potent and selective allosteric inhibitor of glutaminase 1 (GLS1).

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions: The basic nature of this compound can lead to interactions with acidic silanol groups on the silica-based column packing. - Column overload: Injecting too concentrated a sample. - Inappropriate mobile phase pH: The pH is not optimal for maintaining a single ionic state of this compound.- Use a base-deactivated column or an end-capped column. - Add a competitive base to the mobile phase, such as triethylamine (TEA), to block silanol interactions. - Lower the sample concentration before injection. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Ghost Peaks - Contamination: Carryover from previous injections or contaminated solvent. - Sample degradation: this compound may degrade in the sample solvent over time.- Implement a robust wash cycle between injections, using a strong solvent to clean the injector and column. - Use fresh, high-purity solvents for the mobile phase and sample preparation. - Prepare fresh this compound samples and analyze them promptly.
Poor Resolution - Inadequate separation: The mobile phase composition is not optimized. - Column degradation: Loss of stationary phase or column contamination.- Optimize the mobile phase gradient to improve the separation of this compound from other components. - Try a different column chemistry (e.g., a different stationary phase). - Replace the column if it shows signs of degradation.
Irreproducible Retention Times - Fluctuations in mobile phase composition: Inconsistent mixing of solvents. - Temperature variations: Changes in column temperature can affect retention. - Pump issues: Inconsistent flow rate.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Perform regular pump maintenance to ensure a stable flow rate.
Mass Spectrometry (MS)
ProblemPossible Cause(s)Suggested Solution(s)
Ion Suppression - Matrix effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can interfere with the ionization of this compound.- Improve sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Optimize chromatography: Adjust the HPLC method to separate this compound from the interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Signal Intensity - Poor ionization efficiency: The ionization source parameters are not optimal. - Sample degradation: this compound may be unstable in the infusion solvent or during analysis.- Optimize ionization source parameters, such as spray voltage, gas flow, and temperature. - Use a suitable solvent for sample infusion that promotes efficient ionization. - Ensure sample stability by preparing fresh solutions and minimizing analysis time.
In-source Fragmentation - High source temperature or voltage: Excessive energy in the ion source can cause this compound to fragment before mass analysis.- Reduce the ion source temperature and/or voltage to minimize fragmentation.
Contamination - Carryover from previous samples or system contamination. - Implement a thorough cleaning protocol for the LC-MS system. - Run blank injections between samples to check for carryover.
Glutaminase Activity Assay
ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal - Contamination of reagents: Reagents may contain glutamate or other interfering substances. - Non-enzymatic hydrolysis of glutamine. - Use high-purity reagents and water. - Run a "no enzyme" control to determine the level of non-enzymatic glutamine hydrolysis. Subtract this background from all measurements.
Low Signal-to-Noise Ratio - Low enzyme activity: The amount of enzyme used is insufficient. - Sub-optimal assay conditions: pH, temperature, or substrate concentration are not ideal.- Increase the concentration of the glutaminase enzyme. - Optimize the assay conditions (pH, temperature, and glutamine concentration) for maximal enzyme activity.
Enzyme Instability - Improper storage or handling of the enzyme. - Store the glutaminase enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. - Keep the enzyme on ice during assay setup.
Inconsistent Results - Pipetting errors: Inaccurate dispensing of reagents. - Temperature fluctuations: Inconsistent incubation temperatures.- Use calibrated pipettes and ensure proper pipetting technique. - Use a temperature-controlled incubator or water bath for the assay.

Experimental Protocols

Glutaminase Inhibition Assay (Cell-Free)

This protocol is adapted from a method used to determine the IC50 of this compound.[1][2]

  • Prepare Assay Plates: Add 2 µL of this compound (or other test compounds) in DMSO to the wells of a microplate.

  • Enzyme Preparation: Dilute the glutaminase enzyme to a concentration of 0.8 units/100 µL in the glutaminase assay buffer.

  • Enzyme Addition: Add 100 µL of the diluted enzyme to each well. Mix by shaking at full speed for 1 minute.

  • Pre-incubation: Incubate the plates at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of a 7 mM glutamine solution in assay buffer to each well. Mix by shaking for 30 seconds.

  • Incubation: Incubate the plates at room temperature for 90 minutes.

  • Stop Reaction: Add 20 µL of 0.3 N HCl to each well and mix immediately to stop the reaction.[1]

  • Detection: The amount of glutamate produced is then determined using a coupled colorimetric or fluorometric assay that measures the oxidation of glutamate.

Sample Preparation for LC-MS/MS Analysis of this compound in Cell Lysates

This is a general protocol that can be adapted for specific cell types and experimental conditions.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate to precipitate the proteins. A common ratio is 3:1 (solvent:lysate).

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule analytes, including this compound.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates before injection into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of glutaminase 1 (GLS1).[2] It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that leads to the formation of an inactive tetramer of the enzyme. This prevents the conversion of glutamine to glutamate.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in DMSO at a concentration of 25 mg/mL (47.64 mM).[3] However, it is insoluble in water and ethanol.[3] For in vivo studies, a formulation of 0.5 mg/ml can be prepared in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q3: How should I store this compound solutions?

A3: this compound in solid form is stable and can be shipped at room temperature.[3] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure stability and activity.

Q4: What are the typical IC50 values for this compound?

A4: The IC50 of this compound for GLS1 is approximately 0.16 µM.[1][2] In cell-based assays, the IC50 for inhibiting glutaminase activity in human kidney cells is around 0.18 µM.[2]

Q5: Can this compound affect other enzymes?

A5: this compound is highly selective for GLS1. It has been shown to have no effect on glutamate dehydrogenase activity and only very slight inhibition of γ-glutamyl transpeptidase activity.[1][2]

Visualizations

Experimental_Workflow_for_BPTES_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection prep_plate Prepare Assay Plate (2 µL this compound in DMSO) add_enzyme Add Enzyme to Plate prep_plate->add_enzyme prep_enzyme Dilute Glutaminase (0.8 units/100 µL) prep_enzyme->add_enzyme prep_substrate Prepare Glutamine (7 mM solution) add_substrate Add Glutamine prep_substrate->add_substrate pre_incubate Pre-incubate (20 min, RT) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (90 min, RT) add_substrate->incubate stop_reaction Stop Reaction (0.3 N HCl) incubate->stop_reaction detect Measure Glutamate (Colorimetric/Fluorometric) stop_reaction->detect BPTES_Signaling_Pathway Glutamine Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 Substrate Glutamate Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle GLS1->Glutamate Catalysis This compound This compound This compound->GLS1 Allosteric Inhibition Biosynthesis Nucleotide & Lipid Biosynthesis TCA_Cycle->Biosynthesis

References

Validation & Comparative

Spectroscopic and Mass Spectrometric Insights into Bis(2-phenylacetamide) Substituted Bis-1,3,4-thiadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The core structure of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) is characterized by two phenylacetamide moieties linked to a central bis-1,3,4-thiadiazole scaffold through an ethane-sulfane-ethane bridge. The analysis of analogous compounds provides a predictive framework for the expected spectral features of the target molecule.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for selected analogous bis-1,3,4-thiadiazole compounds. These molecules share key structural motifs with the target compound, providing a basis for spectral comparison.

Table 1: ¹H NMR Data of Analogous Bis-1,3,4-thiadiazole Derivatives

Compound/AnalogAromatic Protons (δ, ppm)Methylene Protons (δ, ppm)Other Protons (δ, ppm)Solvent
Analog 1: 5,5'-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] 7.30-7.50 (m, 10H)--Not Specified
Analog 2: 2,2′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile -4.35 (s, 4H)-Not Specified
Analog 3: 4,7-Bis(dodecylthio)-[1][2][3]thiadiazolo[3,4-c]pyridine 8.28 (s, 1H)3.37 (t, 2H), 3.11 (t, 2H), 1.87-1.23 (m, 40H)0.89 (t, 6H, CH₃)CDCl₃

Table 2: ¹³C NMR Data of Analogous Bis-1,3,4-thiadiazole Derivatives

Compound/AnalogAromatic Carbons (δ, ppm)Methylene Carbons (δ, ppm)Thiadiazole Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
Analog 1: 5,5'-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] 128.0-135.0-165.0, 180.0-Not Specified
Analog 2: 2,2′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile -25.0160.0115.0 (CN)Not Specified
Analog 3: 4,7-Bis(dodecylthio)-[1][2][3]thiadiazolo[3,4-c]pyridine 156.3, 155.8, 149.3, 144.1, 120.133.2, 32.0, 29.7-28.8-22.3 (CH₂), 14.2 (CH₃)CDCl₃

Table 3: Mass Spectrometry Data of the Target Compound and Analogs

Compound/AnalogMolecular FormulaMolecular Weight ( g/mol )Exact Mass (m/z)Key Fragmentation Ions (m/z)Ionization Method
Target Compound C₂₄H₂₄N₆O₂S₃524.68524.1123Not AvailableNot Available
Analog 3: 4,7-Bis(dodecylthio)-[1][2][3]thiadiazolo[3,4-c]pyridine C₂₉H₅₁N₃S₃537.93538.3318 [M+H]⁺Not SpecifiedESI-TOF

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of bis-1,3,4-thiadiazole derivatives, based on methodologies reported for analogous compounds.

General Synthesis of Bis-1,3,4-thiadiazole Derivatives

A common synthetic route involves the reaction of a dicarboxylic acid or its derivative with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid. The resulting bis(amino-1,3,4-thiadiazole) can then be further functionalized. For the target compound, a likely precursor, Bis-[2-(5-Amino-[1][4][5]thiadiazol-2-yl)-ethylsulfide], would be acylated with phenylacetyl chloride in the presence of a base like triethylamine in an appropriate solvent such as dimethylformamide. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. The product is then isolated by precipitation, filtration, and purified by recrystallization.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.

Visualizing Synthesis and Characterization Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of bis-1,3,4-thiadiazole derivatives.

G General Synthetic Pathway A Dicarboxylic Acid Derivative C Bis(amino-1,3,4-thiadiazole) Intermediate A->C Cyclization B Thiosemicarbazide B->C E Final Bis(acetamido-1,3,4-thiadiazole) Product C->E Acylation D Acylating Agent (e.g., Phenylacetyl chloride) D->E

Caption: General synthetic route to bis(acetamido-1,3,4-thiadiazole) compounds.

G Compound Characterization Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Spectrometric Analysis Synthesis Synthesized Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI/EI, HRMS) Purification->MS Purity Purity Assessment (e.g., Elemental Analysis) Purification->Purity

Caption: Standard workflow for the characterization of synthesized compounds.

References

A Comparative Analysis of BPTES and Other Key Glutaminase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glutaminase inhibitor BPTES with other notable alternatives, supported by experimental data. The focus is on the efficacy and mechanistic differences between this compound, CB-839 (Telaglenastat), and Compound 968, offering insights into their potential as therapeutic agents.

Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in cancer metabolism. It catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle, supports antioxidant defense through glutathione synthesis, and provides building blocks for cell proliferation. Consequently, inhibiting glutaminase has emerged as a promising strategy in cancer therapy. This guide delves into a comparative analysis of bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (this compound), a pioneering GLS1 inhibitor, and two other significant inhibitors: CB-839 and Compound 968.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro and in vivo efficacy of this compound, CB-839, and Compound 968 based on available experimental data.

Table 1: In Vitro Efficacy - IC50 Values
InhibitorCancer Cell LineIC50 (µM)Citation
This compound P493 (Human B-cell lymphoma)~2[1]
MDA-MB-231 (Triple-Negative Breast Cancer)~2[2]
A549 (Lung Cancer)>10[3]
H460 (Lung Cancer)>10[3]
MG63.3 (Osteosarcoma)Negligible[4]
CB-839 MDA-MB-231 (Triple-Negative Breast Cancer)0.033[2]
HCC1806 (Triple-Negative Breast Cancer)0.02-0.055[5]
A427 (Lung Cancer)0.009[3]
A549 (Lung Cancer)0.027[3]
H460 (Lung Cancer)0.217[3]
HG-3 (Chronic Lymphocytic Leukemia)0.41[6]
MEC-1 (Chronic Lymphocytic Leukemia)66.2[6]
MG63.3 (Osteosarcoma)>1 (slight reduction)[4]
Compound 968 MG63.3 (Osteosarcoma)>1[4]
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
InhibitorTumor ModelDosing RegimenTumor Growth InhibitionCitation
This compound P493 Xenograft (Human B-cell lymphoma)12.5 mg/kg, i.p., every other day~50% reduction in tumor growth over 10 days[1][7]
Pancreatic Cancer Patient-Derived Xenograft (PDX)12.5 mg/kg, i.p., once daily for 4 weeksStatistically significant tumor growth inhibition[8]
Pancreatic Cancer Patient-Derived Xenograft (PDX)Nanoparticle formulation (54 mg/kg every 3 days)Comparable to CB-839 with no observed liver toxicity[9]
CB-839 Pancreatic Cancer Patient-Derived Xenograft (PDX)200 mg/kg, twice dailyComparable to this compound-NP, but with elevated liver enzymes[9]
H460 Xenograft (Human Lung Cancer)Not specifiedIncreased radiation sensitivity and 30% increased response to radiotherapy[3]
Osteosarcoma Orthotopic XenograftNot specifiedSlight reduction as a single agent, significant inhibition in combination with metformin[4]

Mechanistic Differences and Signaling Pathways

This compound, CB-839, and Compound 968 are all allosteric inhibitors of GLS1, meaning they bind to a site on the enzyme distinct from the active site where glutamine binds. However, their specific binding modes and the resulting conformational changes in the enzyme differ.

This compound and its analog CB-839 bind at the interface of the GLS1 tetramer, stabilizing an inactive conformation.[7] CB-839 exhibits a slower off-rate compared to this compound, contributing to its enhanced potency.[5] Compound 968 also binds to an allosteric pocket but is thought to prevent the enzyme from adopting its active tetrameric state.

The inhibition of glutaminase has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the key upstream regulators and downstream pathways affected by its inhibition.

Glutaminase_Signaling_Pathway Glutaminase Signaling Pathway in Cancer cluster_upstream Upstream Regulators cluster_inhibitors Glutaminase Inhibitors cluster_downstream Downstream Effects c-Myc c-Myc mTOR mTOR Glutaminase (GLS1) Glutaminase (GLS1) mTOR->Glutaminase (GLS1) Upregulates This compound This compound This compound->Glutaminase (GLS1) CB-839 CB-839 CB-839->Glutaminase (GLS1) Compound 968 Compound 968 Compound 968->Glutaminase (GLS1) Glutamine Glutamine Glutamine->Glutaminase (GLS1) Substrate Glutamate Glutamate TCA Cycle Anaplerosis TCA Cycle Anaplerosis Glutamate->TCA Cycle Anaplerosis Glutathione (GSH) Synthesis Glutathione (GSH) Synthesis Glutamate->Glutathione (GSH) Synthesis Cell Proliferation Cell Proliferation TCA Cycle Anaplerosis->Cell Proliferation Redox Balance Redox Balance Glutathione (GSH) Synthesis->Redox Balance Redox Balance->Cell Proliferation Glutaminase (GLS1)->Glutamate Product

Caption: Glutaminase signaling pathway in cancer.

Experimental Protocols

Glutaminase Activity Assay

This protocol outlines a general method for measuring glutaminase activity in cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Glutaminase Reaction:

    • Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 8.6), glutamine (substrate), and the cell lysate.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.6 M HCl).

  • Glutamate Detection:

    • The amount of glutamate produced is determined using a coupled enzyme assay.

    • Add glutamate dehydrogenase and NAD+ to the reaction mixture.

    • The conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase reduces NAD+ to NADH.

    • The increase in NADH is measured spectrophotometrically at 340 nm.

    • A standard curve using known concentrations of glutamate is used to quantify the amount of glutamate produced in the samples.

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the glutaminase inhibitors (this compound, CB-839, Compound 968) for a specified duration (e.g., 48-72 hours). Include a vehicle control.

  • Cell Fixation:

    • After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with water and allow them to air dry.

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

    • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement:

    • Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

In Vivo Xenograft Tumor Study

This protocol describes a general workflow for evaluating the in vivo efficacy of glutaminase inhibitors using a xenograft mouse model.

Xenograft_Workflow In Vivo Xenograft Study Workflow A Tumor Cell Implantation (Subcutaneous injection of cancer cells into immunodeficient mice) B Tumor Growth Monitoring (Regular measurement of tumor volume) A->B C Randomization (Grouping of mice when tumors reach a specific size) B->C D Treatment Initiation (Administration of vehicle control or glutaminase inhibitor) C->D E Continued Monitoring (Tumor volume and body weight measurements) D->E F Study Endpoint (Tumors reach maximum allowed size or after a defined period) E->F G Tumor Excision and Analysis (Immunohistochemistry, metabolomics, etc.) F->G

Caption: In vivo xenograft study workflow.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, CB-839, Compound 968).

  • Drug Administration: Administer the inhibitors and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. A decrease in tumor growth rate in the treated groups compared to the control group indicates efficacy.

  • Endpoint and Analysis: At the end of the study (when tumors reach a predetermined maximum size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis, metabolomics).

Conclusion

This compound has been a foundational tool in understanding the role of glutaminase in cancer. However, subsequent inhibitors like CB-839 have demonstrated superior potency in both in vitro and in vivo settings, albeit with potential for off-target effects such as liver toxicity at higher doses.[9] Compound 968 represents another class of allosteric inhibitor with a distinct mechanism. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, its metabolic dependencies, and the desired pharmacological profile. This guide provides a framework for comparing these key glutaminase inhibitors and highlights the importance of considering both efficacy and mechanistic nuances in their evaluation.

References

Structure-Activity Relationship of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Comparative Biological Activity Data

The following tables summarize the in vitro antimicrobial and anticancer activities of various bis-1,3,4-thiadiazole analogs. These compounds share the common structural feature of two 1,3,4-thiadiazole rings linked by a spacer, with various substituents at the 5-position of the thiadiazole rings.

Table 1: Antimicrobial Activity of bis(1,3,4-Thiadiazole) Analogs

Compound IDLinker (X)R SubstituentTest OrganismMIC (µg/mL)Reference
A1 -(CH₂)₃-4-Amino-3-thioxo-1,2,4-triazol-5-ylS. aureus4[3]
A1 -(CH₂)₃-4-Amino-3-thioxo-1,2,4-triazol-5-ylE. coli8[3]
A1 -(CH₂)₃-4-Amino-3-thioxo-1,2,4-triazol-5-ylC. albicans16[3]
A2 -(CH₂)₃-2-Mercapto-1,3,4-oxadiazol-5-ylS. aureus8[3]
A2 -(CH₂)₃-2-Mercapto-1,3,4-oxadiazol-5-ylE. coli16[3]
A2 -(CH₂)₃-2-Mercapto-1,3,4-oxadiazol-5-ylC. albicans31.28[3]
B1 Piperazine4-ChlorophenylthioE. coli- (Zone of Inhibition)[5]
B2 Piperazine4-MethylphenylthioE. coli- (Zone of Inhibition)[5]

Table 2: Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Analogs

Compound IDSubstituent at C2Substituent at C5Cell LineIC₅₀ (µM)Reference
C1 Ciprofloxacin derivative4-FluorobenzylMCF-7 (Breast)3.26[6]
C2 Ciprofloxacin derivative4-FluorobenzylSKOV-3 (Ovarian)3.58[6]
C3 Ciprofloxacin derivative4-FluorobenzylA549 (Lung)2.79[6]
D1 AminoPropenylaminoMCF-7 (Breast)1.52[6]
D2 AminoPropenylaminoHCT-116 (Colon)10.3[6]
E1 4-(Trifluoromethyl)phenylaminoN-(5-Nitrothiazol-2-yl)acetamidoK562 (Leukemia)7.4 (Abl kinase inhibition)[6]

Structure-Activity Relationship Insights

Based on the available data for related compounds, the following SAR trends can be inferred:

  • Influence of the Linker: The nature of the linker between the two thiadiazole rings plays a crucial role in the biological activity. The flexibility and length of the linker can influence how the molecule interacts with its biological target.

  • Impact of Substituents: The substituents on the thiadiazole rings are critical determinants of activity. For antimicrobial agents, the presence of heterocyclic moieties like triazoles and oxadiazoles appears to be beneficial.[3] For anticancer activity, substitutions that enhance interactions with specific enzyme targets, such as kinases, are important.[6] The lipophilicity and electronic properties of the substituents also significantly affect the overall activity.

  • Anticancer Mechanism: Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases (e.g., Abl kinase), disruption of microtubule polymerization, and interference with signaling pathways like PI3K/Akt and MAPK/ERK.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The Kirby-Bauer disc diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[8]

  • Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.[9] These discs, along with a standard antibiotic control and a blank solvent control, are placed on the surface of the inoculated agar plate.[9]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[9]

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[8] The size of the zone is indicative of the antimicrobial activity of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Addition of MTT Reagent: The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[10]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A1 Bacterial Culture A2 Prepare Inoculum (0.5 McFarland) A1->A2 A3 Inoculate Mueller-Hinton Agar A2->A3 A4 Apply Compound-impregnated Discs A3->A4 A5 Incubate Plate A4->A5 A6 Measure Zone of Inhibition A5->A6 B1 Cancer Cell Culture B2 Seed Cells in 96-well Plate B1->B2 B3 Treat with Test Compounds B2->B3 B4 Add MTT Reagent B3->B4 B5 Incubate and Solubilize Formazan B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate IC50 B6->B7

Caption: Workflow for antimicrobial and anticancer evaluation.

Signaling Pathway

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Thiadiazole Thiadiazole Analog Thiadiazole->RTK Akt Akt Thiadiazole->Akt ERK ERK Thiadiazole->ERK PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Potential anticancer signaling pathways targeted by thiadiazole analogs.

References

Unveiling the Potency of BPTES: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the activity of BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), across a spectrum of cancer cell lines. As cancer cells often exhibit a heightened dependence on glutamine metabolism, targeting GLS1 presents a promising therapeutic strategy. This document summarizes key quantitative data on this compound efficacy, details the experimental protocols for its validation, and visualizes its mechanism of action and experimental workflows.

Comparative Efficacy of this compound Across Diverse Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating a range of sensitivities. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. Lower IC50 values indicate higher potency.

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2312.4 - 6.8
Pancreatic CancerAsPC-110.2
B-cell LymphomaP4933.3
Prostate CancerLNCaPActivity confirmed, specific IC50 not reported
Prostate CancerDU-145Activity confirmed, specific IC50 not reported
Prostate CancerPC-3Activity confirmed, specific IC50 not reported
GlioblastomaT98GSensitivity to GLS inhibition confirmed
GlioblastomaLN229Sensitivity to GLS inhibition confirmed
GlioblastomaU87MGSensitivity to GLS inhibition confirmed

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay type.

Mechanism of Action: this compound and the Glutaminase Pathway

This compound exerts its anti-cancer effects by targeting the metabolic pathway of glutaminolysis, which is crucial for the proliferation of many cancer cells. It specifically inhibits glutaminase 1 (GLS1), the enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition disrupts the replenishment of the tricarboxylic acid (TCA) cycle, leading to reduced energy production, impaired biosynthesis of essential molecules, and ultimately, cell death.

BPTES_Mechanism This compound Mechanism of Action cluster_cell Cancer Cell Glutamine Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 substrate Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA->Biosynthesis Proliferation Cell Proliferation Biosynthesis->Proliferation This compound This compound This compound->GLS1 inhibition GLS1->Glutamate

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Experimental Workflow for Cross-Validation

The assessment of this compound activity across different cancer cell lines typically involves a standardized workflow to ensure comparability of the results. This workflow encompasses cell culture, drug treatment, and subsequent viability and apoptosis assays.

Experimental_Workflow This compound Cross-Validation Workflow cluster_workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response) culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis data_analysis Data Analysis (IC50 Calculation) viability->data_analysis apoptosis->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for this compound cross-validation in cancer cell lines.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in the cross-validation of drug activity. The following are detailed protocols for the key experiments cited in the assessment of this compound efficacy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Logical Relationship: this compound Efficacy and Cancer Cell Metabolism

The efficacy of this compound is intrinsically linked to the metabolic phenotype of the cancer cell. Cells that are highly dependent on glutamine for their growth and survival ("glutamine-addicted") are generally more sensitive to this compound treatment.

Logical_Relationship This compound Efficacy and Metabolic Dependence cluster_logic glutamine_dependence High Glutamine Dependence gls1_activity High GLS1 Activity glutamine_dependence->gls1_activity bptes_target This compound Target Engagement gls1_activity->bptes_target metabolic_disruption Metabolic Disruption bptes_target->metabolic_disruption high_sensitivity High Sensitivity to this compound metabolic_disruption->high_sensitivity low_glutamine_dependence Low Glutamine Dependence alternative_pathways Alternative Metabolic Pathways low_glutamine_dependence->alternative_pathways low_sensitivity Low Sensitivity to this compound alternative_pathways->low_sensitivity

A Tale of Two Heterocycles: Thiadiazole and Oxadiazole Derivatives in the Oncologic Arena

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel and effective cancer therapeutics, medicinal chemists frequently turn to the versatile class of five-membered aromatic rings known as heterocycles. Among these, thiadiazole and oxadiazole scaffolds have emerged as privileged structures, forming the core of numerous compounds with potent anticancer activity. Their structural similarity, yet distinct electronic properties—owing to the presence of a sulfur atom in thiadiazole versus an oxygen atom in oxadiazole—presents a compelling case for a comparative investigation into their potential as anticancer agents. This guide provides a detailed comparison of thiadiazole and oxadiazole derivatives in cancer therapy, supported by experimental data, detailed methodologies, and mechanistic insights.

At the Bench: Comparing Anticancer Efficacy

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. Numerous studies have evaluated the cytotoxic effects of thiadiazole and oxadiazole derivatives against a panel of human cancer cell lines. While direct head-to-head comparisons of structurally analogous compounds are not always available, the existing data provides valuable insights into their relative potencies.

In a notable comparative study, the replacement of a 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole isostere resulted in a significant decrease in anticancer activity, with IC50 values dropping from a potent range of 1.62–10.21 μM to a much weaker 18.75–60.62 μM.[1] This suggests that for that particular chemical scaffold, the sulfur-containing ring is crucial for its pharmacological effect.

However, in other instances, both heterocycles have demonstrated promising activities. For example, a study synthesizing a series of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives found that specific compounds from each class exhibited notable cytotoxic effects.[2][3] This highlights the importance of the overall molecular structure and the nature of the substituents on the heterocyclic core in determining the anticancer potency.

Below is a summary of the cytotoxic activities (IC50 values) of representative thiadiazole and oxadiazole derivatives from various studies.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM) Source
Thiadiazole Compound 8aA549 (Lung)1.62--[1]
Compound 8aMDA-MB-231 (Breast)4.61--[1]
Compound 22dMCF-7 (Breast)1.52--[1]
Compound 22dHCT-116 (Colon)10.3--[1]
Compound 2gLoVo (Colon)2.44--[4]
Compound 2gMCF-7 (Breast)23.29--[4]
Compound 3dHeLa (Cervical)29--[2]
Compound 3dMCF-7 (Breast)73--[2]
Compound 40aMDA-MB-231 (Breast)5.9--[5]
Compound 40aK562 (Leukemia)4.2--[5]
Oxadiazole Compound 15aColo-205 (Colon)0.10--[5]
Compound 15aMCF-7 (Breast)0.24--[5]
Compound 15aA2780 (Ovarian)0.11--[5]
Compound 15aA549 (Lung)0.32--[5]
Compound 16aMCF-7 (Breast)0.68Adriamycin-[5]
Compound 16aA-549 (Lung)1.56Adriamycin-[5]
Compound 16aA-375 (Melanoma)0.79Adriamycin-[5]
Compound 16bMCF-7 (Breast)0.22Adriamycin-[5]
Compound 16bA-549 (Lung)1.09Adriamycin-[5]
Compound 16bA-375 (Melanoma)1.18Adriamycin-[5]
CMOHepG2 (Liver)Dose-dependent--[6]

Unraveling the Mechanisms of Action

The anticancer efficacy of thiadiazole and oxadiazole derivatives stems from their ability to modulate various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Induction of Apoptosis: The Common Ground

A shared and crucial mechanism for both thiadiazole and oxadiazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of a cascade of enzymes called caspases.

Several studies have demonstrated that oxadiazole derivatives can activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[7] The activation of caspase-9 points towards the involvement of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Indeed, some oxadiazole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. Furthermore, the tumor suppressor protein p53 has also been implicated in mediating the apoptotic effects of certain oxadiazole compounds.[8]

Thiadiazole Thiadiazole Derivatives Apoptosis Apoptosis Thiadiazole->Apoptosis Oxadiazole Oxadiazole Derivatives p53 p53 Oxadiazole->p53 Casp8 Caspase-8 Oxadiazole->Casp8 Oxadiazole->Apoptosis Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 | Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

Fig. 1: Apoptosis induction by oxadiazole derivatives.
Divergent Pathways: Targeting Specific Kinases and Enzymes

Beyond the common apoptotic pathway, thiadiazole and oxadiazole derivatives exhibit preferences for modulating other key signaling pathways involved in cancer progression.

Thiadiazole Derivatives: A promising avenue for the anticancer activity of thiadiazole derivatives appears to be the inhibition of the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some studies suggest that thiadiazole derivatives can inhibit this pathway, leading to a reduction in cancer cell viability.[1]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole Thiadiazole Derivatives Thiadiazole->PI3K Inhibition

Fig. 2: Inhibition of the PI3K/Akt/mTOR pathway.

Oxadiazole Derivatives: In contrast, a significant body of research points to the role of oxadiazole derivatives as inhibitors of enzymes crucial for tumor growth and metastasis. One such target is Matrix Metalloproteinase-9 (MMP-9) , an enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis. Several oxadiazole derivatives have been identified as potent MMP-9 inhibitors.

Oxadiazole Oxadiazole Derivatives MMP9 MMP-9 Oxadiazole->MMP9 Inhibition Degradation ECM Degradation MMP9->Degradation ECM Extracellular Matrix Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion

Fig. 3: Inhibition of MMP-9 by oxadiazole derivatives.

Another important target for oxadiazole derivatives, particularly in the context of hormone-dependent cancers like breast cancer, is aromatase . This enzyme is responsible for the final step in estrogen biosynthesis. By inhibiting aromatase, oxadiazole derivatives can deplete estrogen levels, thereby hindering the growth of estrogen-receptor-positive cancer cells.

Finally, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and promotes cell proliferation and survival, has also been identified as a target for some oxadiazole derivatives.

Experimental Corner: Key Methodologies

The evaluation of the anticancer potential of thiadiazole and oxadiazole derivatives relies on a battery of well-established in vitro assays. Below are the detailed protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole or oxadiazole derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., caspase-3, Akt, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion: A Promising Rivalry with Synergistic Potential

The comparative study of thiadiazole and oxadiazole derivatives reveals a fascinating interplay of structural nuances and biological activity. While in some molecular contexts, the thiadiazole ring appears to confer superior anticancer potency, oxadiazole derivatives have demonstrated remarkable efficacy by targeting distinct and critical cancer-related pathways.

The choice between a thiadiazole and an oxadiazole core is not merely a matter of atomic substitution but a strategic decision in the design of targeted anticancer agents. The evidence suggests that thiadiazoles may be more adept at modulating kinase signaling pathways like PI3K/Akt, while oxadiazoles show a strong propensity for inhibiting key enzymes such as MMPs and aromatase.

Future research should focus on systematic, direct comparative studies of structurally analogous thiadiazole and oxadiazole derivatives to delineate the precise structure-activity relationships that govern their anticancer effects. Such studies will be instrumental in rationally designing next-generation anticancer drugs that harness the unique strengths of each heterocyclic scaffold, potentially leading to the development of more potent, selective, and less toxic cancer therapies. The rivalry between these two heterocycles in the oncologic arena is a testament to the rich chemical diversity that can be explored in the ongoing fight against cancer.

References

In vitro vs in vivo correlation of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) activity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), a potent glutaminase inhibitor, reveals a strong correlation between its activity in laboratory assays and its performance in preclinical models, highlighting its potential as a promising anti-cancer agent.

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), commonly known as BPTES, is a selective allosteric inhibitor of kidney-type glutaminase (GLS1).[1] This enzyme plays a crucial role in the metabolic reprogramming of cancer cells, which often exhibit an increased dependence on glutamine for their growth and proliferation. By inhibiting GLS1, this compound disrupts the conversion of glutamine to glutamate, a key step in a series of metabolic pathways essential for cancer cell survival. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, supported by experimental data and detailed protocols.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in both cellular and organismal systems. The following tables summarize the key findings from various studies.

Parameter Value System Reference
IC50 (GLS1 Inhibition) 0.16 µMEnzyme Assay[2]
IC50 (GLS1 Inhibition) 3.3 µMEnzyme Assay[1]
IC50 (Cell Growth) Not SpecifiedP493 Human Lymphoma B Cells[1]

Table 1: In Vitro Activity of this compound

Model Treatment Regimen Outcome Reference
P493 Human Lymphoma B Cell Xenograft Not SpecifiedReduction in tumor volume[1]

Table 2: In Vivo Activity of this compound

The Glutaminase Signaling Pathway: A Target for Cancer Therapy

The oncogene c-Myc is a key regulator of glutamine metabolism in cancer cells.[3][4][5] It upregulates the expression of genes involved in glutamine transport and metabolism, including GLS1.[3][4][5] By converting glutamine to glutamate, GLS1 provides a source of nitrogen for the synthesis of other non-essential amino acids and replenishes the tricarboxylic acid (TCA) cycle, which is essential for energy production and the generation of biosynthetic precursors.[6][7][8] this compound, by inhibiting GLS1, effectively disrupts this c-Myc-driven metabolic rewiring, leading to decreased cancer cell proliferation and survival.

Glutaminase Signaling Pathway Glutaminase Signaling Pathway in Cancer Metabolism cMyc c-Myc Gln_transporter Glutamine Transporters cMyc->Gln_transporter upregulates GLS1 GLS1 cMyc->GLS1 upregulates Gln_cell Glutamine (intracellular) Gln_transporter->Gln_cell uptake Gln_in Glutamine (extracellular) Gln_in->Gln_transporter Gln_cell->GLS1 Glu Glutamate GLS1->Glu catalyzes aKG alpha-Ketoglutarate Glu->aKG NEAA Non-Essential Amino Acid Synthesis Glu->NEAA TCA TCA Cycle aKG->TCA Proliferation Cell Proliferation & Survival TCA->Proliferation NEAA->Proliferation This compound This compound This compound->GLS1 inhibits

Caption: Glutaminase signaling pathway in cancer.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections outline the methodologies used for the in vitro and in vivo evaluation of this compound.

In Vitro Glutaminase Activity Assay

This assay quantifies the enzymatic activity of GLS1 and its inhibition by this compound.

In Vitro Glutaminase Activity Assay Workflow Workflow for In Vitro Glutaminase Activity Assay start Start prepare_reagents Prepare Reagents: - GLS1 Enzyme - this compound (various concentrations) - Glutamine Substrate - Assay Buffer start->prepare_reagents plate_setup Plate Setup: - Add GLS1 enzyme to wells - Add this compound or vehicle control prepare_reagents->plate_setup pre_incubation Pre-incubate to allow this compound binding plate_setup->pre_incubation add_substrate Add Glutamine Substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_product Measure Glutamate Production (e.g., using a coupled enzymatic reaction leading to a colorimetric or fluorescent signal) incubation->measure_product data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value measure_product->data_analysis end End data_analysis->end

Caption: In vitro glutaminase assay workflow.
In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

In Vivo Xenograft Study Workflow Workflow for In Vivo Xenograft Study start Start cell_culture Culture P493 Human Lymphoma B Cells start->cell_culture animal_prep Prepare Immunocompromised Mice (e.g., Nude or SCID mice) start->animal_prep tumor_implantation Subcutaneously Implant P493 Cells into the Flank of Mice cell_culture->tumor_implantation animal_prep->tumor_implantation tumor_growth Allow Tumors to Grow to a Palpable Size tumor_implantation->tumor_growth treatment_groups Randomize Mice into Treatment Groups: - Vehicle Control - this compound tumor_growth->treatment_groups drug_administration Administer this compound or Vehicle (e.g., intraperitoneal injection) According to a Dosing Schedule treatment_groups->drug_administration monitoring Monitor Tumor Volume and Animal Well-being drug_administration->monitoring endpoint Endpoint: - Euthanize mice when tumors reach a predetermined size or at the end of the study monitoring->endpoint data_collection Collect and Analyze Data: - Tumor growth curves - Statistical analysis endpoint->data_collection end End data_collection->end

Caption: In vivo xenograft study workflow.

Conclusion

The available data strongly suggest a positive correlation between the in vitro and in vivo activities of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) (this compound). Its potent inhibition of GLS1 in enzymatic assays translates into the suppression of cancer cell growth in vitro and a reduction in tumor volume in a preclinical xenograft model. These findings underscore the potential of this compound as a therapeutic agent for cancers that are dependent on glutamine metabolism. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate its clinical utility.

References

A Head-to-Head Showdown: BPTES vs. CB-839 in Glutaminase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of glutaminase (GLS), a key enzyme in glutamine catabolism, has emerged as a promising therapeutic strategy. Two notable small molecule inhibitors, BPTES and its analogue CB-839 (Telaglenastat), have been at the forefront of this research. This guide provides an objective, data-driven comparison of these two compounds, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compound (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide)CB-839 (Telaglenastat)
Potency Micromolar range (IC50 ~0.7-3 µM)Nanomolar range (IC50 < 50 nM)[1][2]
Mechanism of Action Allosteric inhibitor of Glutaminase 1 (GLS1)[3][4][5]Potent, selective, and orally bioavailable allosteric inhibitor of GLS1[2][6][7]
Kinetics Rapidly reversible[2][7]Time-dependent and slowly reversible[2][7][8]
Clinical Development Preclinical tool, limited by poor solubility and metabolic stability[7][9]Advanced to clinical trials for various cancers[10][11][12][13]
Selectivity Selective for GLS1 over GLS2[2][7]Highly selective for GLS1 over GLS2[2][7]

Delving into the Data: A Quantitative Comparison

The superior potency of CB-839 over this compound is a defining feature. This is consistently demonstrated across various biochemical and cellular assays.

Table 1: Comparative Potency (IC50) of this compound and CB-839

Assay TypeCell Line / EnzymeThis compound IC50CB-839 IC50Reference
Recombinant Human GAC->1 µM< 50 nM (after 1 hr preincubation)[2]
Triple-Negative Breast Cancer Cell ProliferationHCC1806, MDA-MB-231≥2 µmol/L20–55 nmol/L[7]
Endogenous Glutaminase Inhibition (293T cells)-~0.16 µM3.2 nM[3][14]
Pancreatic Cancer Cell Proliferation-2.4 µM55 nM[15]
Lung Cancer Cell Colony FormationA549, H4601,000-4,200 nM27-217 nM[16]

Mechanism of Action: A Shared Path with Different Footprints

Both this compound and CB-839 are allosteric inhibitors of glutaminase, specifically the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1.[7] They bind to a site at the interface of the GLS1 tetramer, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[4][5][10] This prevents the conversion of glutamine to glutamate, a critical step for cancer cells that are often "addicted" to glutamine for energy production and biosynthesis.[10][17]

While their core mechanism is similar, the kinetics of their interaction with the enzyme differ significantly. This compound exhibits rapid and reversible binding. In contrast, CB-839 demonstrates time-dependent inhibition and is slowly reversible, suggesting a more sustained engagement with the target enzyme.[2][7] This prolonged interaction likely contributes to its enhanced potency.

Glutaminase_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Substrate Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Enters TCA Cycle Metabolism Altered Metabolism alpha_KG->Metabolism GLS1->Glutamate Product BPTES_CB839 This compound / CB-839 BPTES_CB839->GLS1 Allosteric Inhibition Proliferation Decreased Cell Proliferation Metabolism->Proliferation

Glutaminase inhibition by this compound and CB-839.

Experimental Corner: Protocols for Key Assays

Reproducible and rigorous experimental design is paramount in comparative studies. Below are detailed methodologies for key experiments frequently cited in this compound and CB-839 research.

Glutaminase Activity Assay (Biochemical)

This assay quantifies the enzymatic activity of glutaminase by measuring the production of glutamate.

Principle: The conversion of glutamine to glutamate by GLS1 is coupled to the oxidation of glutamate by glutamate dehydrogenase (GDH). This second reaction reduces NAD+ to NADH, which in turn reduces a colorimetric probe for spectrophotometric quantification.[3]

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), NAD+, glutamate dehydrogenase, and a colorimetric reagent (e.g., MTT or resazurin).

  • Add recombinant human glutaminase C (rHu-GAC) to the reaction mixture.

  • Pre-incubate the enzyme with varying concentrations of this compound, CB-839, or vehicle control (DMSO) for a specified time (e.g., 60 minutes).

  • Initiate the reaction by adding the substrate, L-glutamine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the absorbance or fluorescence at the appropriate wavelength to determine the amount of product formed.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Glutaminase_Activity_Assay_Workflow A Prepare Reaction Mix (Buffer, NAD+, GDH, Colorimetric Probe) B Add Recombinant GLS1 A->B C Pre-incubate with This compound/CB-839 or DMSO B->C D Initiate with Glutamine C->D E Incubate at 37°C D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Inhibition & IC50 F->G

Workflow for a typical glutaminase activity assay.
Cell Proliferation/Viability Assay

This assay assesses the impact of the inhibitors on the growth and survival of cancer cells.

Principle: The number of viable cells in a culture is quantified using reagents that are converted into a fluorescent or colored product by metabolically active cells.

Protocol:

  • Seed cancer cells (e.g., triple-negative breast cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, CB-839, or vehicle control.

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • Add a viability reagent such as CellTiter-Glo® (promega) or AlamarBlue™ (Thermo Fisher Scientific) to each well.[7]

  • Incubate according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Normalize the data to the vehicle-treated control and calculate IC50 values for cell growth inhibition.

Metabolite Analysis by LC-MS

This technique allows for the direct measurement of changes in intracellular and extracellular metabolite levels following inhibitor treatment.

Principle: Liquid chromatography (LC) separates the metabolites in a sample, which are then ionized and detected by a mass spectrometer (MS) based on their mass-to-charge ratio.

Protocol:

  • Culture cells in the presence of this compound, CB-839, or vehicle control for a defined period.

  • For intracellular metabolites, rapidly quench metabolic activity and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

  • For extracellular metabolites, collect a sample of the cell culture medium.

  • Separate the metabolites using a suitable LC column and gradient.

  • Analyze the eluent by mass spectrometry to identify and quantify metabolites of interest, such as glutamine, glutamate, and downstream TCA cycle intermediates.[7]

In Vivo Efficacy and Clinical Outlook

While this compound has been a valuable research tool, its poor pharmacokinetic properties, including low solubility and metabolic instability, have hindered its clinical development.[7][9] In contrast, CB-839 was specifically designed to overcome these limitations, exhibiting good oral bioavailability.[7]

CB-839 has progressed into numerous clinical trials for a variety of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[11][12][13] The FDA has granted Fast Track designation to CB-839 in combination with other therapies for the treatment of metastatic renal cell carcinoma, underscoring its clinical potential.[18][19]

In a preclinical pancreatic cancer model, a nanoparticle formulation of this compound was shown to have comparable antitumor efficacy to CB-839, but required a much lower dose and did not cause the elevated liver enzymes observed with CB-839 treatment in that model.[15]

Logical_Relationship_BPTES_to_CB839 This compound This compound (Preclinical Tool) Limitations Limitations: - Poor Solubility - Low Potency - Metabolic Instability This compound->Limitations CB839 CB-839 (Clinical Candidate) Limitations->CB839 Addressed by Improvements Improvements: - High Potency - Oral Bioavailability - Improved Stability CB839->Improvements

Development from this compound to CB-839.

Conclusion

This compound laid the groundwork for targeting glutaminase in cancer, serving as a critical tool for elucidating the role of glutamine metabolism in tumorigenesis. However, its pharmacological limitations made it unsuitable for clinical use. CB-839 represents a significant advancement, with its superior potency, favorable pharmacokinetic profile, and promising clinical activity. For researchers investigating glutaminase inhibition, this compound remains a useful, albeit less potent, reference compound. For those in drug development and clinical research, CB-839 is the clear frontrunner, with a growing body of evidence supporting its potential as a novel anti-cancer therapeutic.

References

Reproducibility of BPTES Synthesis and Biological Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological testing of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a selective allosteric inhibitor of glutaminase 1 (GLS1). Reproducibility in both the chemical synthesis and biological evaluation of this compound is critical for its application in cancer research and drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to aid researchers in their studies.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through various routes, with reproducibility and yield being key considerations. While numerous methods exist for the synthesis of the core 1,3,4-thiadiazole scaffold, this guide focuses on a common and reported method for the assembly of the full this compound molecule.

A frequently cited synthesis involves the reaction of thiodipropionic acid with thiosemicarbazide to form the bis-aminothiadiazole intermediate, followed by coupling with phenylacetyl chloride.[1] However, this method has reported challenges with low yields of the key intermediate.[1]

Table 1: Comparison of a Reported Chemical Synthesis Route for this compound

StepReactantsReagents/ConditionsProductYieldPurityReference
1Thiodipropionic acid, ThiosemicarbazidePOCl3, 100°C, 5 hBis-aminothiadiazole14.2%Not Reported[1]
2Bis-aminothiadiazole, Phenylacetyl chlorideEt3N, room temperature, 12 hThis compound11.8%>90% (HPLC)[1]

Note: The poor solubility of this compound in common organic solvents can present challenges during purification, often requiring column chromatography.[1][2] The development of more soluble analogs and nanoparticle formulations has been a strategy to overcome this limitation.[1][2]

Biological Testing of this compound: Protocols and Comparative Data

This compound is a potent and selective inhibitor of GLS1, an enzyme crucial for the metabolic reprogramming of many cancer cells that exhibit "glutamine addiction".[3][4] Its biological activity is typically assessed through cell viability assays, enzyme activity inhibition assays, and metabolomic profiling.

Cell Viability Assays

The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines, reflecting their differential dependence on glutamine metabolism.

Table 2: Comparative IC50 Values of this compound and its Analog CB-839 in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)CB-839 IC50 (nM)Reference
HCC1806Triple-Negative Breast Cancer≥220-55[5]
MDA-MB-231Triple-Negative Breast Cancer≥220-55[5]
T47DER+/HER2- Breast Cancer>1 (no effect)>1000[5]
MDA-MB-231Triple-Negative Breast Cancer2.433[6]

Note: CB-839 is a more potent and orally bioavailable analog of this compound.[5][6] The variability in IC50 values highlights the importance of standardized protocols for assessing cell viability.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the biological activity of this compound.

1. MTT Cell Viability Assay Protocol

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]

  • Compound Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 24-72 hours.[8]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

2. Glutaminase Activity Assay Protocol

This assay measures the enzymatic activity of GLS1 and its inhibition by this compound.

  • Enzyme Preparation: Use recombinant human GLS1 or cell lysates containing the enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (activator) and L-glutamine (substrate).

  • Inhibition: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding L-glutamine.

  • Detection: The production of glutamate can be measured using a glutamate dehydrogenase-coupled assay, where the conversion of NAD+ to NADH is monitored spectrophotometrically at 340 nm. Alternatively, ammonia production can be quantified using a colorimetric assay.[6]

3. Metabolomics Analysis Protocol

This protocol outlines the steps for analyzing the metabolic changes in cancer cells upon this compound treatment.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).[10]

  • Sample Analysis: Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10]

  • Data Analysis: Identify and quantify metabolites to determine the impact of this compound on metabolic pathways.

Visualizing the Impact of this compound

This compound Mechanism of Action: Inhibition of Glutaminolysis

This compound allosterically inhibits GLS1, which is the rate-limiting enzyme in the glutaminolysis pathway. This pathway is crucial for cancer cells to fuel the TCA cycle and for the biosynthesis of nucleotides and non-essential amino acids.

BPTES_Mechanism Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Nuc Nucleotide Synthesis Glutamate->Nuc (via aspartate) TCA TCA Cycle aKG->TCA GLS1->Glutamate This compound This compound This compound->GLS1

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent biological characterization.

BPTES_Workflow cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Viability Cell Viability Assays (e.g., MTT) Characterization->Viability Enzyme Glutaminase Activity Assay Viability->Enzyme Metabolomics Metabolomic Profiling Enzyme->Metabolomics

Caption: Workflow for this compound synthesis and biological testing.

References

A Comparative Analysis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel compound N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) and its potential as an anticancer agent. Due to the limited availability of direct experimental data for this specific molecule, this analysis utilizes data from a closely related analog, Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), to benchmark its performance against established standard-of-care anticancer drugs.[1][2] The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting promising cytotoxic activity against a range of cancer cell lines.[1][3][4][5][6]

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for the proxy compound this compound and contrasts it with the activity of standard anticancer drugs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
This compound (Proxy) Panc-1 (Pancreatic)12.79Sorafenib11.50
Huh-7 (Hepatocellular)11.84Cisplatin12.70
HCT-116 (Colon)7.195-Fluorouracil29.50
T47D (Breast)0.042 - 0.058Adriamycin0.04

Note: Data for this compound and other thiadiazole derivatives are sourced from multiple studies and may not represent head-to-head comparisons under identical experimental conditions.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel anticancer compounds.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7][8][9] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to formazan.[9] The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and a standard drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7][10] Read the absorbance at 570 nm using a microplate reader.[7][8]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound & Standard Drug incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells.[11] Therefore, it is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[12]

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[11]

Cell Population Differentiation in Annexin V/PI Assay

Apoptosis_Assay cell_populations Viable Cells Annexin V (-) / PI (-) Early Apoptotic Cells Annexin V (+) / PI (-) Late Apoptotic/Necrotic Cells Annexin V (+) / PI (+) cell_populations:early->cell_populations:late Progresses to untreated Untreated Cells untreated->cell_populations:viable Predominantly treated Compound-Treated Cells treated->cell_populations:early Induces

Caption: Differentiation of cell populations by Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By staining the DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity using flow cytometry, the distribution of cells in each phase can be quantified.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at different time points.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting DNA histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Conceptual Flow of Cell Cycle Analysis

Cell_Cycle_Analysis cluster_drug_effect Effect of Anticancer Drug start Asynchronous Cell Population g1 G0/G1 Phase (2n DNA) start->g1 s S Phase (2n -> 4n DNA) g1->s Progression arrest Cell Cycle Arrest g1->arrest G1 Arrest g2m G2/M Phase (4n DNA) s->g2m Progression s->arrest S Phase Arrest g2m->g1 Mitosis g2m->arrest G2/M Arrest

Caption: The cell cycle and points of potential drug-induced arrest.

Potential Signaling Pathways

Thiadiazole derivatives have been reported to interfere with multiple signaling pathways that are crucial for cancer cell proliferation and survival.[3]

Key Affected Pathways:

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Some 1,3,4-thiadiazole derivatives have been shown to inhibit PI3Kα, leading to the suppression of downstream signaling.[13]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased cancer cell growth.[3]

  • Apoptosis Induction: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[3] This can occur through the activation of caspases and modulation of the mitochondrial apoptotic pathway.[14]

Simplified Overview of Potential Target Pathways

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis compound Thiadiazole Derivative pi3k PI3K compound->pi3k Inhibits ras RAS compound->ras Inhibits caspases Caspase Activation compound->caspases Induces akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Inhibits cell_death Cell Death caspases->cell_death cell_death->proliferation Inhibits

Caption: Potential signaling pathways modulated by thiadiazole derivatives.

References

Safety Operating Guide

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), a compound commonly known as BPTES. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Safety Data Overview

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) is identified by CAS Number 314045-39-1.[1][2] Safety data sheets indicate that this substance is a hazardous compound requiring careful handling and disposal.

PropertyValue
CAS Number 314045-39-1
Molecular Formula C₂₄H₂₄N₆O₂S₃
Molecular Weight 524.68 g/mol
Appearance Solid
Known Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
Primary Disposal Route Must be disposed of as hazardous waste through an approved waste disposal plant.[1][2]
Improper Disposal Do not dispose of with household garbage.[1] Do not allow the product to reach sewage systems or enter surface/ground water.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide).

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Nitrile gloves

    • Safety goggles or face shield

    • Laboratory coat

2. Waste Segregation at the Point of Generation:

  • Solid Waste:

    • Collect all solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

3. Labeling of Waste Containers:

  • Label all waste containers with the following information:

    • "Hazardous Waste"

    • The full chemical name: "N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)"

    • CAS Number: "314045-39-1"

    • The primary hazard(s): "Irritant"

    • Accumulation start date.

4. Temporary Storage in the Laboratory:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and drains.

  • Ensure the containers are kept closed at all times, except when adding waste.

5. Scheduling Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowed time per your institution's policy, arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.

  • Provide them with the details of the waste as per the label.

6. Documentation:

  • Complete any required waste disposal forms or logbooks as mandated by your institution and local regulations.

  • Retain a copy of all disposal records.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide).

start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Dedicated Container ppe->segregate label Label Container with Chemical Name, CAS #, Hazards segregate->label store Store in Designated Satellite Accumulation Area label->store full Container Full or Storage Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes document Complete Disposal Documentation contact_ehs->document end Waste Transferred to Approved Disposal Facility document->end

Caption: Disposal workflow for N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide).

References

Essential Safety and Operational Guidance for Handling N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide). The following guidance is based on the safety protocols for handling thiadiazole derivatives and general hazardous chemicals. A substance-specific risk assessment should be conducted by qualified personnel before handling this compound.

Immediate Safety Information

Proper handling of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) is crucial to minimize exposure and ensure a safe laboratory environment. Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[2][3]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, Neoprene, Butyl rubber, or Fluorocaoutchouc).[1] Consider double-gloving.To prevent skin contact. Thiadiazole derivatives can cause skin irritation.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield may be required for splash hazards.[4]To protect eyes from dust particles and splashes.
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator (e.g., N95) is recommended.[1][5]To prevent inhalation of airborne particles which may cause respiratory irritation.[1]
Body Protection A lab coat or chemical-resistant coveralls.[6] Ensure it is clean and buttoned.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational and Disposal Plans

Handling Protocol:

A systematic approach to handling ensures minimal exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Figure 1. A streamlined workflow for the safe handling of the specified chemical compound.

Disposal Plan:

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_disposal Disposal waste1 Segregate Chemical Waste waste2 Use Labeled, Sealed Containers waste1->waste2 disp1 Store in Designated Area waste2->disp1 disp2 Arrange for Licensed Disposal disp1->disp2

Figure 2. A logical flow for the proper disposal of chemical waste, ensuring safety and compliance.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Minor Spill (Solid):

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Containment: Prevent the spread of dust.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.[1]

    • Gently sweep or vacuum the spilled solid. Avoid generating dust.[1]

    • Place the material into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spill:

  • Evacuate: Evacuate the laboratory immediately.

  • Alert: Notify your institution's environmental health and safety (EHS) department and emergency services.

  • Secure the Area: Restrict access to the spill area.

  • Professional Clean-up: Allow only trained personnel with appropriate equipment to handle the clean-up.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BPTES
Reactant of Route 2
Reactant of Route 2
BPTES

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.